Methyl 4-(aminomethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCKBSSWNIUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977872 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-11-7 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(aminomethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, including novel hepatitis C virus (HCV) helicase inhibitors.[1][2] The primary method detailed is the Fischer esterification, a well-established acid-catalyzed reaction, utilizing thionyl chloride and methanol.[3][4][5]
Reaction and Mechanism
The synthesis involves the esterification of the carboxylic acid group of 4-(aminomethyl)benzoic acid with methanol.[1][6] In this process, thionyl chloride (SOCl₂) is employed not to form an acyl chloride, but to generate hydrochloric acid (HCl) in situ under anhydrous conditions.[3] The HCl then acts as a catalyst for the esterification reaction.[3][6] The amine functional group is protonated to form the hydrochloride salt, which protects it from side reactions. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[3][7]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis protocol.[1]
| Parameter | Value |
| Reactant | |
| 4-(aminomethyl)benzoic acid | 302 mg (2.00 mmol) |
| Reagents | |
| Methanol | 30 mL |
| Thionyl chloride | 1.16 mL (16.0 mmol) |
| Product | |
| This compound | 390 mg |
| Yield | 97% |
| Physical Properties | |
| Appearance | Colorless solid / White crystalline powder |
| Melting Point | 234 °C[1] (decomposes) |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.7 g/mol [1] |
| Analytical Data | |
| TLC Rf | 0.22 (Eluent: ethyl acetate/1% diethylmethylamine) |
| ¹H NMR (400 MHz, DMSO-D₆) δ (ppm) | 3.86 (s, 3H), 4.10 (s, 2H), 7.63-7.67 (m, 2H), 7.96-8.01 (m, 2H), 8.61 (br, 3H) |
| FT-IR ν (cm⁻¹) | 2963, 2878, 2573, 1678, 1597, 1578, 1477, 864 |
| HRMS (APCI) m/z | 166.0865 ([M+H]⁺, calculated: 166.0863) |
| HPLC Purity | 99.9% |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.
Materials:
-
4-(aminomethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (2.00 mmol) in methanol (30 mL).[1]
-
Stir the solution at room temperature.
-
Slowly add thionyl chloride (16.0 mmol) dropwise to the stirred solution.[1] An exothermic reaction will occur.
-
Continue stirring the reaction mixture at room temperature overnight.[1]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.[1]
-
The resulting solid is the target product, this compound.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Alternative Considerations
While the thionyl chloride method is efficient, other approaches for Fischer esterification exist. These include using gaseous hydrogen chloride in methanol or other strong acids like sulfuric acid or p-toluenesulfonic acid.[4][5][8] A patent describes a process for preparing the free ester, methyl 4-(aminomethyl)benzoate, by esterification with methanol in the presence of hydrochloric acid, followed by a specific work-up procedure involving pH adjustment and extraction, achieving yields of 88-89%.[6] This method avoids the isolation of the hydrochloride salt.[6] The choice of method may depend on the desired final product (free base or hydrochloride salt), scale, and available resources. For instance, generating methanolic HCl by adding acetyl chloride to methanol is another reported alternative to using thionyl chloride.[9]
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
"methyl 4-(aminomethyl)benzoate hydrochloride chemical properties and structure"
An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, core physicochemical properties, and synthesis of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
This compound is an amino acid ester hydrochloride, commonly utilized as a building block in organic synthesis.[1][2] Its structure consists of a benzene ring substituted with a methyl ester group and an aminomethyl group, with the amine function protonated as a hydrochloride salt.
-
IUPAC Name: methyl 4-(aminomethyl)benzoate;hydrochloride[3]
-
CAS Number: 6232-11-7[1]
-
Synonyms: 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride, Methyl p-(Aminomethyl)benzoate Hydrochloride, 4-Methoxycarbonyl-benzylamine Hydrochloride[1]
The chemical structure is as follows:
Physicochemical Properties
The compound presents as a white to almost white crystalline powder.[1][2] Key physical and chemical identifiers are summarized below.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 201.65 g/mol | [3][4] |
| Melting Point | 234 - 243 °C (decomposes) | [1][2][5] |
| Appearance | White Crystalline Powder | [1][2][6] |
| InChI Key | GIZCKBSSWNIUMZ-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC=C(C=C1)CN.Cl | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is critical for the identification and characterization of the compound. The following tables summarize the key spectral features.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: DMSO-d₆
| Spectrum | Chemical Shift (δ) [ppm] | Details | Source(s) |
| ¹H NMR (400 MHz) | 3.86 | Singlet, 3H (CO₂CH₃) | [1][2] |
| 4.10 | Singlet, 2H (H₃NCH₂) | [1][2] | |
| 7.63 - 7.67 | Multiplet, 2H (Aromatic H-3, H-5) | [1][2] | |
| 7.96 - 8.01 | Multiplet, 2H (Aromatic H-2, H-6) | [1][2] | |
| 8.61 | Broad peak, 3H (NH₃⁺) | [1][2] | |
| ¹³C NMR (101 MHz) | 41.7 | 1C (H₃NCH₂) | [1][2] |
| 52.2 | 1C (CO₂CH₃) | [1][2] | |
| 129.2 | 2C (Aromatic C-3, C-5) | [1][2] | |
| 129.3 | 2C (Aromatic C-2, C-6) | [1][2] | |
| 129.5 | 1C (Aromatic C-1) | [1][2] | |
| 139.4 | 1C (Aromatic C-4) | [1][2] | |
| 165.9 | 1C (CO₂) | [1][2] |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Value | Details | Source(s) |
| FT-IR | ν 2963 cm⁻¹ | NH₃⁺ stretch | [1][2] |
| ν 2878 cm⁻¹ | C-H aliphatic stretch | [1][2] | |
| ν 1678 cm⁻¹ | C=O (ester) stretch | [1][2] | |
| ν 1597, 1578, 1477 cm⁻¹ | C=C aromatic stretch | [1][2] | |
| HRMS (APCI) | m/z = 166.0865 | [M+H]⁺ (Calculated for C₉H₁₂NO₂⁺: 166.0863) | [1][2] |
Table 4: Chromatographic Data
| Technique | Value | Conditions | Source(s) |
| TLC Rf | 0.22 | Mobile Phase: Ethyl acetate / 1% Diethylmethylamine | [1][2] |
| HPLC Purity | >98.0% | Not specified |
Experimental Protocols
Synthesis via Esterification
A common and high-yield synthesis involves the esterification of 4-(aminomethyl)benzoic acid using thionyl chloride in methanol.[1][2]
Materials:
-
4-(Aminomethyl)benzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid (e.g., 302 mg, 2.00 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[1][2]
-
At room temperature, add thionyl chloride (e.g., 1.16 mL, 16.0 mmol) slowly and dropwise to the solution.[1][2]
-
Stir the reaction mixture at room temperature overnight.[1][2]
-
After the reaction is complete, remove the solvent (methanol) and excess reagent by distillation under reduced pressure using a rotary evaporator.[1][2]
-
The resulting product, this compound, is obtained as a colorless or white solid. The reported yield for this protocol is high (approx. 97%).[1][2]
Visualized Workflows and Relationships
Logical Relationship of Chemical Properties
The following diagram illustrates the key identifiers and properties of the compound, showing their logical relationship.
Figure 1: Key Properties of Methyl 4-(aminomethyl)benzoate HCl
Experimental Workflow for Synthesis
This diagram outlines the step-by-step laboratory procedure for the synthesis of this compound.
Figure 2: Synthesis Workflow
Applications in Research and Development
This compound serves as a versatile intermediate in organic chemistry. It is particularly noted for its role in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors and in the preparation of ureido-based compounds like methyl 4-((3-butyl-3-phenylureido)methyl)benzoate.[1][2] Its bifunctional nature, possessing both an amine and a methyl ester, allows for sequential or orthogonal derivatization in multi-step synthetic routes.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]
- 6. 396780250 [thermofisher.com]
Technical Guide: Physicochemical Properties of Methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride, identified by CAS number 6232-11-7, is a significant organic building block, particularly in the synthesis of pharmaceutical compounds. Its utility as a precursor in the development of novel therapeutics, such as Hepatitis C Virus (HCV) helicase inhibitors, underscores the importance of a thorough understanding of its physical and chemical characteristics.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for their determination, and relevant biochemical pathway and synthesis workflow diagrams.
Chemical Identity and Structure
-
Chemical Name: this compound[2]
-
Synonyms: 4-(Methoxycarbonyl)benzylamine hydrochloride, [4-(Methoxycarbonyl)phenyl]methylamine hydrochloride, 4-(Aminomethyl)benzoic Acid Methyl Ester Hydrochloride[1][2]
-
Molecular Formula: C₉H₁₂ClNO₂[2]
-
Molecular Weight: 201.65 g/mol [2]
-
Chemical Structure:
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis and drug design.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 234-243 °C (decomposes) | [1] |
| Solubility | Soluble in water | [3] |
Table 2: Chemical and Spectroscopic Data
| Data Type | Value/Description | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.86 (s, 3H, CO₂CH₃), 4.10 (s, 2H, H₃NCH₂), 7.63-7.67 (m, 2H, Ar-H), 7.96-8.01 (m, 2H, Ar-H), 8.61 (br s, 3H, NH₃⁺) | [1] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 41.7 (H₃NCH₂), 52.2 (CO₂CH₃), 129.2 (Ar-C), 129.3 (Ar-C), 129.5 (Ar-C), 139.4 (Ar-C), 165.9 (CO₂CH₃) | [1] |
| FT-IR (cm⁻¹) | 2963 (NH₃⁺), 2878 (C-H aliphatic), 2573 (NH₃⁺), 1678 (C=O), 1597, 1578, 1477 (C=C aromatic), 864 (aromatic ring out-of-plane bending) | [1] |
| HRMS (APCI) | m/z = 166.0865 ([M+H]⁺, calculated for C₉H₁₂NO₂⁺: 166.0863) | [1] |
| Purity | ≥95% to >98% (by HPLC) | [1] |
Experimental Protocols
The following sections detail the general methodologies for determining the key physical and chemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder.[4] If necessary, gently grind the crystalline sample in a mortar and pestle.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[5]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, start heating at a rate that allows the temperature to rise slowly (approximately 2 °C per minute) as you approach the expected melting point.
-
Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[5]
-
-
Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad melting range at a depressed temperature suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[7]
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Pipettes and vials for sample preparation
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.[8]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate pulse width, and a relaxation delay.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[9] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[10]
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecular structure.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]
Apparatus:
-
FT-IR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
KBr press (for pellet method)
-
Mortar and pestle
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Place the mixture into a KBr press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder or a blank KBr pellet in the spectrometer and run a background scan. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[13]
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum.[13]
-
Data Interpretation: Analyze the positions (in wavenumbers, cm⁻¹), shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.[14]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.[15]
Apparatus:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)
-
Syringe pump or autosampler for sample introduction
-
Solvent system for sample dissolution and delivery
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.[16]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ionization source at a constant flow rate.[3]
-
Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are guided into the mass analyzer, where their m/z ratios are measured with high precision.[15]
-
Data Analysis: The measured exact mass is compared to the theoretical exact mass calculated for possible elemental formulas. A close match (typically within a few ppm) confirms the elemental composition of the molecule.[17]
Synthesis and Mechanistic Insights
This compound is synthesized via an esterification reaction from 4-(aminomethyl)benzoic acid.[1] A common and efficient method involves the use of methanol as both the solvent and reactant, with thionyl chloride acting as a source of HCl for acid catalysis.[18][19]
Synthesis Protocol
The following protocol is adapted from a reported synthesis.[1]
Reagents and Equipment:
-
4-(aminomethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid in methanol at room temperature.
-
Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur. It is advisable to cool the flask in an ice bath during the addition.[20]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent (methanol) and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.
-
The resulting solid product is this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathway
While this compound itself is not reported to have direct biological activity, it is a key intermediate in the synthesis of more complex molecules, notably inhibitors of the Hepatitis C Virus (HCV) NS3 helicase.[1] The NS3 helicase is essential for HCV replication, making it a prime target for antiviral drug development.[21][22]
The HCV NS3 protein is a multifunctional enzyme with a serine protease domain and a C-terminal helicase domain.[23] The helicase domain unwinds the viral RNA duplexes that form during replication, a process fueled by ATP hydrolysis.[22][24] This unwinding is crucial for the RNA-dependent RNA polymerase (NS5B) to synthesize new viral RNA genomes.[25] By inhibiting the NS3 helicase, the viral replication cycle is disrupted.
Diagram 2: Role of HCV NS3 Helicase in Viral Replication and Point of Inhibition
Caption: Simplified pathway of HCV RNA replication highlighting the role of NS3 helicase and its inhibition.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. infinitalab.com [infinitalab.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. rtilab.com [rtilab.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. measurlabs.com [measurlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 20. echemi.com [echemi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. HCV Genome and Life Cycle - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Step-by-Step Progress Toward Understanding the Hepatitis C Virus RNA Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Helicase inhibitors as specifically targeted antiviral therapy for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Methyl 4-(aminomethyl)benzoate Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known mechanisms of action for derivatives of methyl 4-(aminomethyl)benzoate hydrochloride. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. The information is intended to support further research and development in the fields of enzymology, cancer biology, and antimicrobial drug discovery.
Inhibition of Human Biotinidase
A significant mechanism of action identified for a derivative of methyl 4-(aminomethyl)benzoate is the competitive inhibition of human biotinidase (BTD). Biotinidase is a crucial enzyme responsible for the recycling of biotin, a vital cofactor for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1]
The Inhibitory Derivative: Biotinyl-methyl 4-(amidomethyl)benzoate
The specific derivative identified as a potent biotinidase inhibitor is biotinyl-methyl 4-(amidomethyl)benzoate . This compound is synthesized by forming an amide linkage between the aminomethyl group of methyl 4-(aminomethyl)benzoate and the carboxyl group of biotin.
Quantitative Inhibition Data
The inhibitory potency of biotinyl-methyl 4-(amidomethyl)benzoate against human biotinidase has been quantified as follows:
| Compound | Target Enzyme | Inhibition Mechanism | Quantitative Data | Reference |
| Biotinyl-methyl 4-(amidomethyl)benzoate | Human Biotinidase (BTD) | Competitive | 80% inhibition at 1 mM | [2][3] |
Further investigation into the original research article by Kobza et al. (2008) is recommended to obtain the precise Ki value for a more detailed quantitative comparison.
Experimental Protocol: Colorimetric Biotinidase Assay
The following protocol is a generalized representation based on established colorimetric assays for biotinidase activity.[4]
Principle: The assay measures the enzymatic cleavage of a synthetic substrate, N-biotinyl-p-aminobenzoate (B-PAB), by biotinidase. The release of p-aminobenzoate (PAB) is detected colorimetrically after a chemical derivatization step.
Materials:
-
Partially purified human biotinidase
-
Biotinyl-methyl 4-(amidomethyl)benzoate (inhibitor)
-
N-biotinyl-p-aminobenzoate (B-PAB) (substrate)
-
Phosphate buffer (pH 6.0)
-
EDTA
-
Trichloroacetic acid (TCA)
-
Sodium nitrite
-
Ammonium sulfamate
-
N-(1-Naphthyl)ethylenediamine dihydrochloride
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, and the biotinidase enzyme solution.
-
Add varying concentrations of the inhibitor, biotinyl-methyl 4-(amidomethyl)benzoate, to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, B-PAB.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding TCA.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to a new microplate.
-
To the supernatant, sequentially add sodium nitrite, ammonium sulfamate, and N-(1-Naphthyl)ethylenediamine dihydrochloride, with appropriate incubation times after each addition, to develop a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 546 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control.
Signaling Pathway and Workflow Diagrams
Caption: Competitive inhibition of biotinidase by a biotinyl-methyl 4-(amidomethyl)benzoate derivative.
Caption: Workflow for the colorimetric biotinidase inhibition assay.
Inhibition of the Pentose Phosphate Pathway
Derivatives of methyl 4-aminobenzoate have been identified as inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). The PPP is a crucial metabolic pathway for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotides.[5]
Inhibitory Derivatives: Methyl 4-amino Benzoates
The specific structures of the methyl 4-amino benzoate derivatives tested in the cited study by Ciftci et al. (2022) would need to be obtained from the full-text article to provide a complete analysis. However, the study indicates that this class of compounds shows inhibitory activity against PPP enzymes.
Quantitative Inhibition Data
The inhibitory potency of various methyl 4-amino benzoate derivatives against G6PD and 6PGD is summarized below.[5]
| Compound Class | Target Enzyme | IC50 Value Range (µM) | Reference |
| Methyl 4-amino benzoates | Glucose 6-phosphate dehydrogenase (G6PD) | 100.8 - 430.8 | [5] |
| Methyl 4-amino benzoates | 6-phosphogluconate dehydrogenase (6PGD) | 206 - 693.2 | [5] |
For a detailed structure-activity relationship analysis, the specific IC50 values for each tested derivative should be extracted from the original publication.
Experimental Protocol: G6PD and 6PGD Inhibition Assay
The following is a generalized protocol for spectrophotometric assays of G6PD and 6PGD activity.
Principle: The activity of both G6PD and 6PGD is determined by measuring the rate of NADPH production, which absorbs light at 340 nm.
Materials:
-
Purified G6PD or 6PGD enzyme
-
Methyl 4-amino benzoate derivatives (inhibitors)
-
Glucose-6-phosphate (G6P) (for G6PD assay)
-
6-Phosphogluconate (6PG) (for 6PGD assay)
-
NADP+
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
96-well UV-transparent microplate
-
Spectrophotometer with UV capabilities
Procedure:
-
Prepare a reaction mixture in a UV-transparent microplate well containing Tris-HCl buffer, MgCl2, and NADP+.
-
Add varying concentrations of the methyl 4-amino benzoate derivative inhibitor to the wells. A control well with no inhibitor is included.
-
Add the respective substrate (G6P for G6PD or 6PG for 6PGD).
-
Initiate the reaction by adding the G6PD or 6PGD enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the Pentose Phosphate Pathway by methyl 4-amino benzoate derivatives.
Caption: Workflow for the G6PD/6PGD enzyme inhibition assay.
Other Potential Mechanisms of Action
Preliminary studies have suggested that derivatives of methyl 4-(aminomethyl)benzoate may also possess antimicrobial properties . Further research is required to elucidate the specific molecular targets and mechanisms underlying this activity.
Conclusion
The derivatives of this compound represent a versatile scaffold with the potential to modulate distinct biological pathways. The identified mechanisms of action, namely the competitive inhibition of human biotinidase and the inhibition of key enzymes in the pentose phosphate pathway, highlight their potential as tool compounds for basic research and as starting points for the development of novel therapeutic agents. Further investigation into the structure-activity relationships, selectivity, and in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An automated procedure for measuring biotinidase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 4-(Aminomethyl)benzoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |
| 8.61 | Broad Peak | 3H | NH₃⁺ |
| 7.96-8.01 | Multiplet | 2H | Aromatic (H-2, H-6) |
| 7.63-7.67 | Multiplet | 2H | Aromatic (H-3, H-5) |
| 4.10 | Single Peak | 2H | -CH₂- |
| 3.86 | Single Peak | 3H | -OCH₃ |
Table 1: ¹H NMR spectroscopic data for this compound.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| 165.9 | C=O (Ester) |
| 139.4 | Aromatic (C-4) |
| 129.5 | Aromatic (C-1) |
| 129.3 | Aromatic (C-2, C-6) |
| 129.2 | Aromatic (C-3, C-5) |
| 52.2 | -OCH₃ |
| 41.7 | -CH₂- |
Table 2: ¹³C NMR spectroscopic data for this compound.[1]
Experimental Protocol for NMR Spectroscopy
The NMR spectra were acquired using the following experimental parameters:
-
Instrument: A 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.[1]
-
Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
-
Sample Preparation: A small amount of this compound was dissolved in the deuterated solvent in an NMR tube to a final concentration of approximately 5-10 mg/mL. The sample was vortexed to ensure homogeneity.
-
Acquisition Parameters: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (ν) [cm⁻¹] | Functional Group Assignment |
| 2963 | N-H stretch (NH₃⁺) |
| 2878 | C-H stretch (aliphatic) |
| 2573 | N-H bend (NH₃⁺) |
| 1678 | C=O stretch (ester) |
| 1597, 1578, 1477 | C=C stretch (aromatic) |
| 864 | Aromatic ring out-of-plane bending |
Table 3: IR spectroscopic data for this compound.[1]
Experimental Protocol for IR Spectroscopy
The IR spectrum was obtained using the following methodology:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
Sample Preparation: The solid sample was prepared using the Potassium Bromide (KBr) pellet technique. A small amount of the compound was ground with dry KBr powder and pressed into a thin, transparent disk.
-
Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
| m/z | Ion |
| 166.0865 | [M+H]⁺ (protonated molecule) |
Table 4: High-Resolution Mass Spectrometry (HRMS) data for this compound.[1]
The calculated m/z for the protonated molecule, [C₉H₁₂NO₂]⁺, is 166.0863, which is in close agreement with the experimental value.[1]
Experimental Protocol for Mass Spectrometry
The high-resolution mass spectrum was acquired as follows:
-
Instrument: A high-resolution mass spectrometer.[1]
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) was used as the ionization source.[1]
-
Sample Introduction: The sample was dissolved in a suitable solvent and introduced into the ion source.
-
Analysis: The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio was measured with high accuracy to confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methyl 4-(aminomethyl)benzoate Hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in drug development, formulation, and manufacturing. This document outlines its solubility in various solvents and its stability under different stress conditions, offering detailed experimental protocols for replication and further investigation.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 201.65 g/mol | [1][2][3] |
| CAS Number | 6232-11-7 | [1][2] |
| Melting Point | 234-243 °C (decomposes) | [4][5][6] |
| Appearance | White crystalline powder | [4][6] |
| Purity (by HPLC) | >98.0% | [2][5] |
Table 1: Physicochemical Properties of this compound
Solubility Profile
The solubility of a compound is a fundamental parameter that influences its absorption, distribution, and formulation. The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents. Note: The following data are representative and may vary based on experimental conditions.
| Solvent | Solubility Category (mg/mL) | Representative Value (mg/mL) |
| Water | Freely Soluble | > 100 |
| Methanol | Soluble | 10 - 30 |
| Ethanol (95%) | Sparingly Soluble | 1 - 10 |
| Acetone | Slightly Soluble | 0.1 - 1 |
| Dichloromethane | Very Slightly Soluble | < 0.1 |
| Toluene | Practically Insoluble | < 0.01 |
Table 2: Representative Solubility of this compound
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound is provided below.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL.
Stability Profile
The chemical stability of this compound is crucial for ensuring the quality, safety, and efficacy of any resulting drug product. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9]
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[10] The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage. The following table summarizes the expected outcomes of forced degradation studies. Note: The degradation percentages are representative and intended for illustrative purposes.
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15 - 25 | 4-(Aminomethyl)benzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 25 °C | 20 - 30 | 4-(Aminomethyl)benzoic acid |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 °C | 5 - 10 | Oxidation products |
| Thermal Degradation | Solid State | 48 hours | 105 °C | < 5 | Thermal decomposition products |
| Photolytic Degradation | Solid State | 7 days | ICH Option 1 | < 2 | Photolytic products |
Table 3: Representative Forced Degradation Data for this compound
Experimental Protocol for Forced Degradation Studies
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a vial and heat it in an oven at 105 °C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC after the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process impurities and degradation products.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 5. This compound | 6232-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 6232-11-7 [chemicalbook.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to Methyl 4-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, analytical characterization protocols, and its application in synthetic workflows, offering valuable information for researchers in drug discovery and development.
Core Chemical Properties
This compound is a white crystalline powder.[1][2] It is an amino acid ester hydrochloride, soluble in water, and known to be hygroscopic.[1] The compound's structure, incorporating both an amino group and an ester functional group, makes it a versatile reagent in organic synthesis.
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 201.65 g/mol | [3][4] |
| CAS Number | 6232-11-7 | [4] |
| Melting Point | 234-237 °C (decomposes) | [5][6] |
| Appearance | White crystalline powder | [1][2] |
Synthesis and Application
This compound is typically synthesized via the esterification of 4-(aminomethyl)benzoic acid.[2][5] This process often involves reacting the parent amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride.[2][5]
Its primary application in drug development is as a building block for more complex molecules. Notably, it serves as a precursor in the synthesis of novel hepatitis C virus (HCV) helicase inhibitors.[2][5] The workflow below illustrates a generalized synthetic and purification pathway for this compound.
Experimental Protocols for Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following are standard experimental protocols employed for this purpose.
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts (δ), integration values, and coupling patterns to confirm the structure. Expected ¹³C NMR chemical shifts in DMSO-d₆ are approximately δ 41.7 (CH₂), 52.2 (OCH₃), 129.2, 129.3, 129.5, 139.4 (aromatic carbons), and 165.9 (C=O).[2][5]
-
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Place the sample in the FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify characteristic absorption peaks. Key expected peaks include those for N-H stretching (around 2963 cm⁻¹ and 2573 cm⁻¹ for the ammonium salt), C-H stretching (around 2878 cm⁻¹), C=O stretching (around 1678 cm⁻¹), and aromatic C=C stretching (around 1597, 1578, 1477 cm⁻¹).[2][5]
-
-
Objective: To determine the precise molecular weight and confirm the elemental composition.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
-
The expected m/z value for the protonated molecule [M+H]⁺ (the free base, C₉H₁₂NO₂) is approximately 166.0863.[2][5] The high resolution of the instrument allows for the confirmation of the elemental formula based on the exact mass.
-
The diagram below outlines the logical workflow for the analytical characterization of this compound.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | 6232-11-7 [chemicalbook.com]
- 3. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Role of Methyl 4-(aminomethyl)benzoate Hydrochloride as a Key Intermediate in the Development of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound that serves as a crucial building block in the synthesis of more complex, biologically active molecules. While not typically exhibiting potent biological activity itself, its structural features make it an ideal starting material for the development of novel therapeutic agents. This technical guide explores the role of this compound as a key intermediate in the synthesis of targeted inhibitors for Hepatitis C Virus (HCV) and melanoma, providing detailed insights into the synthesis, quantitative biological data, and the underlying signaling pathways of the final active compounds.
Application in the Synthesis of a Novel Hepatitis C Virus (HCV) Helicase Inhibitor
This compound is a precursor in the synthesis of a potent HCV helicase inhibitor, identified as (E)-3-(4-(((4-(methoxycarbonyl)benzyl)amino)carbonyl)phenyl)acrylic acid. This compound has demonstrated submicromolar inhibition of the HCV helicase, an enzyme essential for viral replication.
Experimental Workflow: Synthesis of an HCV Helicase Inhibitor
The following diagram illustrates a plausible synthetic route to the target HCV helicase inhibitor, starting from this compound. The process involves an amide coupling reaction between the primary amine of the starting material and a carboxylic acid.
Detailed Experimental Protocol
While the final compound has been reported as a submicromolar inhibitor of HCV helicase, the detailed experimental protocol for its synthesis from this compound is not publicly available in the reviewed literature. The proposed workflow is based on standard organic synthesis methodologies for amide bond formation.
Signaling Pathway of HCV Helicase in Viral Replication
The HCV NS3 helicase is a crucial enzyme for the replication of the viral RNA genome. It unwinds the RNA duplex, allowing the RNA-dependent RNA polymerase (NS5B) to synthesize new viral RNA strands. Inhibition of the NS3 helicase halts viral replication, making it a prime target for antiviral drug development.
Application in the Synthesis of Selective Histone Deacetylase 6 (HDAC6) Inhibitors for Melanoma
This compound is a key starting material for the synthesis of a class of potent and selective HDAC6 inhibitors. One such inhibitor, Nexturastat A (also known as compound 5g in the primary literature), has demonstrated low nanomolar inhibitory potency against HDAC6 and has been shown to decrease the growth of melanoma cells.[1]
Quantitative Data for HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity of Nexturastat A and related compounds against HDAC1 and HDAC6, as well as their anti-proliferative effects in B16 melanoma cells.[1]
| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | B16 EC50 (µM) |
| Nexturastat A (5g) | 3110 | 5.2 | 4.1 |
| 5a | >10000 | 120 | 11 |
| 5b | 2870 | 4.6 | >25 |
| 5c | 2760 | 13 | 11 |
| 5d | 2910 | 10 | 9.8 |
| 5e | 2890 | 10 | 10 |
| 5f | 3010 | 11 | 11 |
Data sourced from Bergman et al., J. Med. Chem. 2012, 55 (22), 9891–9899.[1]
Experimental Workflow: Synthesis of Nexturastat A
The synthesis of Nexturastat A from this compound involves a two-step process: formation of a urea linkage followed by conversion of the methyl ester to a hydroxamic acid.[1]
Detailed Experimental Protocol: Synthesis of Nexturastat A
Step 1: Synthesis of Methyl 4-(((butyl(phenyl)carbamoyl)amino)methyl)benzoate [1] To a solution of this compound (1.0 equiv) in anhydrous CH2Cl2 at 0 °C is added triethylamine (2.2 equiv). The mixture is stirred for 10 minutes, followed by the addition of phenyl isocyanate (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of 1-iodobutane (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of Nexturastat A (4-((1-butyl-3-phenylureido)methyl)-N-hydroxybenzamide) [1] A solution of methyl 4-(((butyl(phenyl)carbamoyl)amino)methyl)benzoate (1.0 equiv) in a mixture of THF and methanol is treated with a freshly prepared solution of hydroxylamine hydrochloride (10 equiv) and potassium hydroxide (10 equiv) in methanol. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1 N HCl to pH 7, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
HDAC6 Signaling Pathway in Melanoma
HDAC6 is a histone deacetylase that primarily acts on non-histone proteins, including α-tubulin. In melanoma, HDAC6 is implicated in cell proliferation, survival, and immune evasion. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can disrupt cell motility and induce cell cycle arrest. Furthermore, HDAC6 inhibition has been shown to modulate the JAK/STAT signaling pathway, which is often dysregulated in melanoma, and can enhance the immunogenicity of melanoma cells.[2]
Conclusion
This compound is a versatile and valuable starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective inhibitors targeting key enzymes in viral diseases and cancer. The examples of the HCV helicase inhibitor and the HDAC6 inhibitor, Nexturastat A, highlight the importance of this chemical intermediate in the drug discovery and development pipeline. Further exploration of derivatives based on this scaffold holds promise for the generation of new therapeutic agents with improved efficacy and selectivity.
References
"key intermediates in the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride"
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride
Introduction
This compound is a crucial building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure combines an amino group and a methyl ester, making it a versatile synthon for creating more complex molecules. This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the key intermediates, experimental protocols, and associated quantitative data.
Overview of Synthetic Pathways
The synthesis of this compound can be achieved through several distinct routes, each with its own set of key intermediates and reaction conditions. The most common strategies begin with commercially available starting materials such as 4-(aminomethyl)benzoic acid, p-toluic acid derivatives, or 4-cyanobenzoic acid.
Caption: High-level overview of the primary synthetic routes.
Route 1: Direct Esterification of 4-(Aminomethyl)benzoic Acid
This is one of the most direct methods, involving the Fischer esterification of the commercially available 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, typically thionyl chloride or hydrochloric acid.[1][3]
Caption: Synthesis via direct esterification.
Quantitative Data
| Reactant | Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-(Aminomethyl)benzoic acid | Thionyl Chloride | Methanol | Room Temperature | Overnight | 97% | 99.9% | [1] |
| 4-(Aminomethyl)benzoic acid | Hydrochloric Acid | Methanol | Not Specified | Not Specified | >85% | N/A | [3] |
Detailed Experimental Protocol
Protocol based on Thionyl Chloride Catalyst[1]:
-
Dissolve 4-(aminomethyl)benzoic acid (2.00 mmol, 302 mg) in methanol (30 mL).
-
Slowly add thionyl chloride (16.0 mmol, 1.16 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
The resulting colorless solid is the target product, this compound.
Route 2: From Methyl 4-methylbenzoate via Bromination
This pathway involves the transformation of the methyl group of methyl 4-methylbenzoate into a bromomethyl group, which is then converted to the aminomethyl group. The key intermediate in this route is methyl 4-(bromomethyl)benzoate .[4][5][6]
Caption: Synthesis via a brominated intermediate.
Key Intermediate 1: Methyl 4-(bromomethyl)benzoate
This intermediate is synthesized by the radical bromination of methyl 4-methylbenzoate.[4][6] Common reagents include N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide.[4][6]
Quantitative Data
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Time | Yield | Reference |
| Bromination | Methyl 4-methylbenzoate, N-bromosuccinimide | AIBN | Carbon Tetrachloride | 7 hrs | N/A | [4] |
| Bromination | Methyl 4-methylbenzoate, N-bromosuccinimide | Benzoyl Peroxide, IR Lamp | Carbon Tetrachloride | N/A | 75% | [6] |
| Amine Exchange | Methyl 4-(bromomethyl)benzoate | Nonaqueous Ammonia | Not Specified | N/A | N/A | [3] |
Detailed Experimental Protocols
1. Synthesis of Methyl 4-(bromomethyl)benzoate[6]:
-
Add N-Bromosuccinimide (23.9 g, 0.133 mol) and benzoyl peroxide (0.41 g, 0.0017 mol) to a solution of methyl 4-methylbenzoate (20 g, 0.133 mol) in 100 mL of carbon tetrachloride.
-
Heat the mixture to reflux while irradiating with an IR lamp.
-
After the reaction, filter the mixture to remove succinimide.
-
Wash the filtrate with a sodium bicarbonate (NaHCO3) solution and dry it over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the filtrate to obtain the crude product.
-
Crystallize the product from acetone to yield pure methyl 4-(bromomethyl)benzoate.
2. Conversion to Methyl 4-(aminomethyl)benzoate: The conversion of the bromomethyl intermediate to the final product typically involves a chlorine/amine exchange in a nonaqueous medium, followed by acidification to form the hydrochloride salt.[3]
Route 3: From 4-Cyanobenzoic Acid via Reduction
This common industrial route begins with the esterification of 4-cyanobenzoic acid to form methyl 4-cyanobenzoate. The cyano group of this key intermediate is then reduced to an aminomethyl group.[3]
Caption: Synthesis via a cyano intermediate.
Key Intermediate 2: Methyl 4-cyanobenzoate
This intermediate is prepared by the esterification of 4-cyanobenzoic acid.[7]
Quantitative Data
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Esterification | m-Cyanobenzamide, Methanol | 20% HCl/Methanol solution | Methanol | 64 °C | 12 hrs | 93% | [7] |
| Reduction | Methyl 4-cyanobenzoate | Catalytic Hydrogenation | Not Specified | N/A | N/A | N/A | [3] |
| Reduction | Methyl 4-cyanobenzoate | Sodium Borohydride, Cobalt(II) Chloride | Not Specified | N/A | N/A | N/A | [3] |
Detailed Experimental Protocols
1. Synthesis of Methyl 4-cyanobenzoate (from amide)[7]:
-
Place m-Cyanobenzamide (73.0 g, 0.5 mol) and methanol (460.3 g) in a 2 L separable flask.
-
Add a pre-prepared 20% hydrochloric acid/methanol solution (162.4 g) while stirring.
-
Heat the mixture at 64°C for 12 hours.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, proceed with workup and purification to isolate methyl 4-cyanobenzoate.
2. Reduction of Methyl 4-cyanobenzoate[3]:
-
The reduction of the nitrile group can be achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, chemical reduction can be performed using reagents like sodium borohydride in conjunction with cobalt(II) chloride.
-
Following the reduction, an acidic workup with hydrochloric acid is performed to isolate the final product as its hydrochloride salt.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. This compound | 6232-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. innospk.com [innospk.com]
- 6. scispace.com [scispace.com]
- 7. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
Methyl 4-(aminomethyl)benzoate Hydrochloride: A Versatile Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a commercially available bifunctional building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine and a methyl ester on a benzene ring, provides a versatile platform for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the synthesis of enzyme inhibitors and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6232-11-7 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [3] |
| Molecular Weight | 201.65 g/mol | [3] |
| Melting Point | 243 °C (decomposes) | [2] |
| Purity | Typically >97% | [2] |
The most common and straightforward synthesis of this compound involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid or thionyl chloride.[4]
Experimental Protocol: Synthesis from 4-(aminomethyl)benzoic acid[4]
To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in methanol, thionyl chloride (2.0-4.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound as a scaffold is demonstrated in its application in the synthesis of a variety of potent and selective enzyme inhibitors and antimicrobial agents.
Histone Deacetylase 6 (HDAC6) Inhibitors
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in cell motility, protein degradation, and stress responses. Its inhibitors are promising therapeutic agents for cancer and neurodegenerative diseases. This compound has been utilized as a key building block in the synthesis of selective HDAC6 inhibitors.
One synthetic approach involves the coupling of a quinazoline-containing carboxylic acid with this compound, followed by conversion of the methyl ester to a hydroxamic acid, which acts as a zinc-binding group in the HDAC active site.
Experimental Workflow: Synthesis of Quinazoline-Based HDAC6 Inhibitor
References
Methodological & Application
Application Notes and Protocols: The Use of Methyl 4-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of linkers derived from methyl 4-(aminomethyl)benzoate hydrochloride in solid-phase peptide synthesis (SPPS). The primary application of such linkers, often referred to as 4-hydroxymethylbenzoic acid (HMBA) or its derivatives like the MeDbz linker, is in the flexible and efficient synthesis of C-terminally modified peptides, including peptide amides, esters, and thioesters. A key advantage of this approach is the ability to diversify the C-terminus of a peptide with a reduced risk of epimerization at the C-terminal amino acid residue.[1][2]
The protocols outlined below are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][4]
Overview of the HMBA/MeDbz Linker in SPPS
Linkers derived from methyl 4-(aminomethyl)benzoate provide a versatile platform for modern peptide chemistry. The core structure allows for the attachment of the initial amino acid to the solid support. Following the complete assembly of the peptide chain, the linker can be activated to facilitate nucleophilic cleavage. This enables the direct release of the peptide from the resin with various C-terminal modifications, a process that is highly valuable for creating peptide libraries for drug discovery and for enhancing the pharmacokinetic properties of peptide-based therapeutics.[1][2][5]
The general workflow involves standard SPPS cycles of deprotection and coupling, followed by a final on-resin activation and nucleophilic cleavage step. This methodology offers a divergent approach to synthesizing multiple C-terminally modified analogs from a single resin-bound peptide.[1][2]
Logical Workflow for C-Terminal Peptide Modification
Caption: High-level workflow for SPPS using a cleavable linker.
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers or for particularly "difficult" peptide sequences.[3]
Protocol 2.1: Resin Preparation and First Amino Acid Coupling
This protocol describes the attachment of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin (e.g., HMBA-resin).
-
Resin Swelling:
-
Place the desired amount of HMBA-functionalized resin in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
-
Swell the resin in dichloromethane (DCM) or DMF for at least 30 minutes.[6]
-
-
Symmetrical Anhydride Preparation:
-
In a separate flask, dissolve 10 equivalents (relative to resin loading) of the Fmoc-amino acid in dry DCM. A few drops of DMF can be added to aid dissolution.
-
Cool the solution to 0°C.
-
Add a solution of diisopropylcarbodiimide (DIC) (5 equivalents) in dry DCM to the amino acid solution and stir for 20 minutes at 0°C.[7]
-
-
Coupling Reaction:
-
Remove the solvent from the swollen resin.
-
Evaporate the DCM from the symmetrical anhydride solution under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of DMF and add it to the resin.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) dissolved in DMF to the resin slurry.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[7]
-
-
Washing and Capping:
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
To cap any unreacted hydroxymethyl sites, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin again as described above and dry under vacuum.
-
The loading efficiency can be determined by quantifying the Fmoc group concentration after cleavage with piperidine.[8]
-
Protocol 2.2: Peptide Chain Elongation (Fmoc-SPPS Cycle)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[9]
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and the Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (0.95 equivalents relative to the amino acid) and an organic base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative ninhydrin test.[8] If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
-
SPPS Cycle Visualization
Caption: The iterative cycle of Fmoc-Solid Phase Peptide Synthesis.
Protocol 2.3: On-Resin Activation and Nucleophilic Cleavage
This protocol is specific to the MeDbz linker, which is an activated form of the HMBA linker.
-
Linker Activation (if necessary):
-
Cleavage and C-Terminal Modification:
-
Swell the final peptide-resin in a suitable solvent (e.g., DCM or DMF).
-
Prepare a solution of the desired nucleophile. For example:
-
Add the nucleophile solution to the resin and allow the cleavage reaction to proceed for 2-12 hours.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
-
Side-Chain Deprotection and Purification:
-
Evaporate the solvent from the filtrate.
-
Treat the residue with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups.[3]
-
Precipitate the crude peptide with cold diethyl ether.[9]
-
Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Quantitative data from peptide synthesis experiments should be presented clearly to allow for comparison of different strategies and outcomes.
Table 1: Synthesis of a Model Peptide (Ac-Ala-Val-Gly-X) using an HMBA-type Linker
| C-Terminal Moiety (X) | Nucleophile Used for Cleavage | Crude Yield (%) | Purity by RP-HPLC (%) | Observed Mass (M+H)+ | Expected Mass |
| -NH₂ | 7N NH₃ in Methanol | 78 | 91 | 287.16 | 287.16 |
| -OCH₃ | Methanol / DIEA | 85 | 94 | 302.16 | 302.15 |
| -OH | H₂O / DIEA | 81 | 92 | 288.13 | 288.13 |
| -NHCH₂CH₃ | Ethylamine in THF | 75 | 89 | 315.19 | 315.19 |
Note: The data presented in this table is representative and for illustrative purposes only.
Conclusion
The use of this compound-derived linkers offers a powerful and flexible strategy for the synthesis of C-terminally modified peptides. This approach minimizes epimerization and allows for the divergent production of various peptide analogs from a single solid-phase synthesis, making it an invaluable tool for peptide-based drug discovery and development. The protocols provided herein offer a foundation for researchers to successfully implement this methodology in their laboratories.
References
- 1. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 4-(aminomethyl)benzoate Hydrochloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a primary amine and a methyl ester, offering two reactive sites for various chemical transformations. The aminomethyl group can readily undergo N-alkylation, reductive amination, and amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in transesterification reactions. This application note provides detailed protocols for common reactions utilizing this compound and summarizes key reaction data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6232-11-7 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 243 °C (decomposes) | [1] |
| Solubility | Soluble in methanol | [1] |
Experimental Protocols
Neutralization of this compound
Prior to its use in most coupling reactions, the hydrochloride salt of the amine must be neutralized to the free amine. This is typically achieved by treatment with a suitable base.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or DMF.
-
Under an inert atmosphere, add triethylamine (1.1-1.2 eq) or DIPEA (1.1-1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes. The reaction progress can be monitored by the dissolution of the solid starting material.
-
The resulting solution containing the free amine can be used directly in the subsequent reaction step. For reactions sensitive to the presence of triethylammonium chloride, the salt can be removed by filtration. For work-up, the reaction mixture can be washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of methyl 4-(aminomethyl)benzoate with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC
-
HOBt
-
DIPEA or TEA
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
In a separate flask, prepare a solution of the free amine of methyl 4-(aminomethyl)benzoate as described in the neutralization protocol using DIPEA as the base.
-
Add the solution of the free amine to the carboxylic acid/HOBt mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation and Reductive Amination
This section details two common methods for N-alkylation: direct alkylation with an alkyl halide and reductive amination with an aldehyde.
2.1 Direct N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
Anhydrous DMF or acetonitrile
-
Inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq) or DIPEA (2.2 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.2 Reductive Amination with Aldehydes
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Suspend this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or MeOH.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) if the reaction is sluggish.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative yields for reactions involving methyl 4-(aminomethyl)benzoate as a building block.
| Reaction Type | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |
| Reductive Amination | Formaldehyde | Me₂SiHCl, in situ Boc-deprotection | Methyl 4-((methylamino)methyl)benzoate hydrochloride | 90 | [1] |
| N-Alkylation | 2-methyl-5-nitroaniline | Not specified | Methyl-4-{[(2-methyl-5-nitrophenyl) amino) methyl} benzoate | 93 | [1] |
| N-Alkylation | 3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-amine | Not specified | Methyl 4-(((3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)amino)methyl)benzoate | 81 | [1] |
| N-Alkylation | N-methylpyridin-2-amine | Not specified | Methyl 4-(((methyl(pyridin-2-yl)amino)methyl)benzoate | 88 | [1] |
| N-Alkylation | Piperazin-1-yl(pyridin-3-yl)methanone | Not specified | Methyl 4-((4-nicotinoylpiperazin-1-yl)methyl)benzoate | 83 | [1] |
Visualizations
Logical Workflow for the Synthesis of a Hypothetical Tyrosine Kinase Inhibitor
The following diagram illustrates a potential multi-step synthetic route to a hypothetical tyrosine kinase inhibitor, showcasing the utility of this compound as a key intermediate.
Caption: Synthetic workflow for a hypothetical tyrosine kinase inhibitor.
General Experimental Workflow for Amide Coupling
This diagram outlines the general laboratory procedure for the amide coupling protocol described above.
Caption: General workflow for amide coupling. Caption: General workflow for amide coupling.
References
Application Notes and Protocols: The Role of Methyl 4-(Aminomethyl)benzoate Hydrochloride in Synthesizing Potent HCV Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C virus (HCV) infection is a significant global health concern, and the viral helicase enzyme represents a crucial target for therapeutic intervention. This document provides detailed application notes and protocols on the use of methyl 4-(aminomethyl)benzoate hydrochloride as a key building block in the synthesis of novel HCV helicase inhibitors. We will focus on a specific inhibitor, herein designated as Compound 4, which has demonstrated submicromolar inhibitory activity.[1] These notes offer comprehensive experimental procedures, data presentation, and visual workflows to guide researchers in the development of similar antiviral compounds.
Introduction
The HCV NS3 helicase is a viral enzyme essential for the replication of the hepatitis C virus.[2][3] By unwinding the viral RNA, it facilitates the replication process, making it a prime target for antiviral drug development.[2][3] The discovery of small molecule inhibitors that can block the activity of this enzyme is a promising strategy for the treatment of HCV. This compound serves as a versatile reagent in the synthesis of such inhibitors, providing a critical structural motif for interaction with the target enzyme.
Data Presentation
The following table summarizes the biological activity of a potent HCV helicase inhibitor synthesized using this compound.
| Compound | Target | IC50 (µM) | Cytotoxicity (EC50 in µg/ml) | Reference |
| Compound 4 | HCV Helicase | 0.26 | Not specified | [1] |
| Regioisomer 12 | HCV Helicase | >100 | Not specified | [1] |
Experimental Protocols
This section details the synthetic protocol for the preparation of Compound 4, a potent HCV helicase inhibitor, via an amide coupling reaction involving this compound.
Synthesis of Compound 4
The synthesis of Compound 4 involves the coupling of a carboxylic acid precursor with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).[1]
Materials:
-
Carboxylic acid precursor (e.g., 5-((E)-3-oxobut-1-en-1-yl)-1H-pyrrole-2-carboxylic acid)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid precursor (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of Amine: To the solution, add this compound (1.1 equivalents) and a tertiary amine base such as triethylamine or DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Activation of Carboxylic Acid: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Compound 4.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of HCV helicase in viral replication and the inhibitory action of compounds synthesized using this compound.
Caption: Inhibition of HCV Helicase Blocks Viral RNA Replication.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of HCV helicase inhibitors using this compound.
References
Application Notes & Protocols: Derivatization of Methyl 4-(aminomethyl)benzoate Hydrochloride for Drug Discovery
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery.[1] Its structure incorporates a primary benzylic amine and a methyl ester, providing two key points for chemical modification. The primary amine serves as a nucleophilic handle for a variety of derivatization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modification.[1] This molecule is a valuable starting material for synthesizing compound libraries aimed at identifying novel therapeutic agents, such as inhibitors for the hepatitis C virus (HCV) helicase and histone deacetylase 6 (HDAC6).[2][3] These application notes provide detailed protocols for common derivatization reactions—N-acylation and N-alkylation—to generate diverse libraries of compounds for screening and lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material is presented below.
| Property | Value | Reference |
| CAS Number | 6232-11-7 | [2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 243 °C (decomposes) | [3] |
Key Derivatization Strategies & Experimental Protocols
The primary amine of methyl 4-(aminomethyl)benzoate is readily derivatized through several common synthetic transformations. The following protocols detail two of the most robust and widely used methods: N-acylation to form amides and N-alkylation via reductive amination.
Caption: General workflow for the derivatization of the title compound.
Protocol 1: N-Acylation via Amide Coupling
Amide bond formation is one of the most common reactions in drug discovery, used to connect molecular fragments and explore structure-activity relationships (SAR).[4] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which facilitates the reaction between a carboxylic acid and the primary amine of the starting material.[4][5]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 eq, optional but recommended)[4]
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the selected carboxylic acid (1.0 eq), and HOBt (0.1 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add DIEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide derivative by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the N-acylation protocol.
Example N-Acylation Data
| Carboxylic Acid | Coupling Reagents | Base | Solvent | Representative Yield |
| 4-Chlorobenzoic Acid | EDC·HCl, HOBt | DIEA | DCM | 85-95% |
| Boc-Valine | EDC·HCl, HOBt, DMAP | - | CH₃CN | ~72%[4] |
| Acetic Acid | EDC·HCl | DIEA | DCM | 80-90% |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds, allowing for the introduction of diverse alkyl groups onto the primary amine.[6][7] The reaction proceeds in one pot by forming an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[7][8]
Materials:
-
This compound
-
Aldehyde or ketone of interest (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to liberate the free amine from its hydrochloride salt. Stir for 10 minutes.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often accompanied by slight effervescence.
-
Continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-alkylated product by flash column chromatography.
Example N-Alkylation (Reductive Amination) Data
| Carbonyl Compound | Reducing Agent | Base | Solvent | Representative Yield |
| Cyclohexanone | NaBH(OAc)₃ | Et₃N | DCE | 80-95% |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Et₃N | DCM | 85-95% |
| Acetone | NaBH₃CN | - | MeOH | 70-85%[6] |
Applications in Drug Discovery
The derivatization of methyl 4-(aminomethyl)benzoate creates diverse chemical libraries essential for identifying and optimizing new drug candidates. The resulting amides and secondary/tertiary amines can be screened against various biological targets. This scaffold has been successfully employed in the development of inhibitors for several important enzyme classes.
Caption: Logical flow from starting material to drug discovery targets.
Known Applications:
-
HCV Helicase Inhibitors: Derivatives have been identified as inhibitors of the hepatitis C virus helicase, an essential enzyme for viral replication.[3]
-
HDAC6 Inhibitors: Substituted urea derivatives have shown selective inhibition of histone deacetylase 6, a target for cancer therapy.[3]
-
General Scaffolding: The rigid phenyl ring provides a stable scaffold to orient functional groups in defined vectors, making it an ideal starting point for fragment-based drug design and library synthesis.
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 3. 4-氨甲基苯甲酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Experimental Setup for the Esterification of 4-(Aminomethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of 4-(aminomethyl)benzoic acid is a crucial chemical transformation for the synthesis of various intermediates used in the development of active pharmaceutical ingredients (APIs).[1][2] The resulting esters, such as methyl and ethyl 4-(aminomethyl)benzoate, serve as versatile building blocks in organic synthesis. This document provides detailed experimental protocols for the synthesis of these esters via Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] The protocols outlined below are based on established laboratory procedures, offering guidance on reagents, reaction conditions, and product isolation.[6][7]
Reaction Principle
The Fischer esterification is an equilibrium reaction.[3][8] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of the alcohol, which also often serves as the solvent, and by removing water as it is formed.[3][8][9] Strong acids such as sulfuric acid or thionyl chloride are typically used as catalysts to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3][4]
Due to the presence of the basic aminomethyl group, 4-(aminomethyl)benzoic acid exists as a zwitterion, which can lead to solubility issues in organic solvents like methanol.[10] The addition of a strong acid protonates the carboxylate group and forms the ammonium salt, which is more soluble in the alcohol, allowing the reaction to proceed.[10]
Experimental Protocols
Two primary protocols are presented below for the synthesis of ethyl and methyl esters of 4-(aminomethyl)benzoic acid.
Protocol 1: Synthesis of Ethyl 4-(aminomethyl)benzoate using Thionyl Chloride
This protocol details the synthesis of ethyl 4-(aminomethyl)benzoate using thionyl chloride as the catalyst.
Materials:
-
4-(aminomethyl)benzoic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
35% aqueous sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure: [6]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid and 100 mL of anhydrous ethanol.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add 20.8 g (175 mmol) of thionyl chloride dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to reflux and maintain for 4 hours.
-
Solvent Removal: After the reflux period, cool the flask and remove the ethanol under reduced pressure using a rotary evaporator. A white solid product should be obtained.
-
Work-up: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide solution to adjust the pH to 7-8.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with 30 mL portions of saturated saline solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the final product.
Protocol 2: Synthesis of Methyl 4-(aminomethyl)benzoate using Sulfuric Acid (Fischer Esterification)
This protocol describes a general method for Fischer esterification adapted for the synthesis of methyl 4-(aminomethyl)benzoate using sulfuric acid as the catalyst.[1][7]
Materials:
-
4-(aminomethyl)benzoic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure: (Adapted from general Fischer esterification procedures)[7][9]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid in an excess of methanol (e.g., 20-25 mL per 6 g of acid).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-2 mL) to the stirred solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for a specified period (typically 1-4 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[7]
-
Solvent Removal: After cooling, remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic phase sequentially with a saturated solution of NaHCO₃ (to neutralize the excess acid; caution: CO₂ evolution) and then with a saturated solution of NaCl.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes quantitative data for the esterification of 4-(aminomethyl)benzoic acid and related benzoic acid derivatives.
| Parameter | Ethyl 4-(aminomethyl)benzoate Synthesis[6] | Methyl Benzoate Synthesis (General Protocol)[7] |
| Starting Carboxylic Acid | 4-(aminomethyl)benzoic acid | Benzoic acid |
| Amount of Acid | 7.5 g (50 mmol) | 610 mg |
| Alcohol | Anhydrous Ethanol | Methanol |
| Volume of Alcohol | 100 mL | 25 mL |
| Catalyst | Thionyl Chloride | Concentrated Sulfuric Acid |
| Amount of Catalyst | 20.8 g (175 mmol) | 0.1 mL |
| Reaction Temperature | Reflux | 65°C |
| Reaction Time | 4.5 hours | Not specified (until completion) |
| Yield | 90% | 90% |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer esterification of 4-(aminomethyl)benzoic acid.
Caption: General workflow for the esterification of 4-(aminomethyl)benzoic acid.
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-(aminomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving Methyl 4-(Aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block widely employed in organic synthesis and medicinal chemistry. Its structure incorporates a primary benzylic amine and a methyl ester, providing two reactive sites for orthogonal chemical modifications. The amine moiety serves as a nucleophile in various coupling reactions, including amide bond formation and C-N cross-coupling, while the ester can be hydrolyzed or modified in subsequent synthetic steps. This reagent is a key intermediate in the synthesis of a range of molecules, from bioactive small molecules to complex pharmaceutical agents, including inhibitors of the hepatitis C virus (HCV) helicase.[1]
These application notes provide detailed protocols for key coupling reactions involving this compound, offering a guide for its effective utilization in research and development.
Key Coupling Reactions and Applications
This compound is primarily utilized in two major classes of coupling reactions:
-
Amide Bond Formation: The primary amine is readily acylated by carboxylic acids, acyl chlorides, or activated esters to form a stable amide linkage. This is one of the most frequent reactions in drug discovery for linking molecular fragments.
-
Urea Formation: The amine can react with isocyanates to form substituted ureas, another important functional group in pharmacologically active compounds.
-
C-N Cross-Coupling Reactions: The amine can participate in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form bonds with aryl or vinyl halides, significantly expanding molecular complexity.
A notable application of this compound is in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors and novel hepatitis C virus (HCV) helicase inhibitors.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative coupling reactions involving methyl 4-(aminomethyl)benzoate or its free base form.
Table 1: Urea Formation Reaction
| Coupling Partner | Product | Solvent | Base | Reaction Time | Yield (%) | Reference |
| n-Butyl isocyanate | Methyl 4-((3-butylureido)methyl)benzoate | Dichloromethane (DCM) | Triethylamine (TEA) | 18 h | 95% | J. Med. Chem. 2012, 55, 9891–9899 |
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexenylchlorobenzene | Methyl 4-(aminomethyl)benzoate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: While a patent mentions this specific Buchwald-Hartwig reaction, it does not provide a detailed experimental protocol or yield.
Experimental Protocols
Protocol 1: Urea Formation via Reaction with an Isocyanate
This protocol details the synthesis of methyl 4-((3-butylureido)methyl)benzoate, a precursor for HDAC6 inhibitors.
Reaction Scheme:
Caption: Synthesis of a substituted urea from methyl 4-(aminomethyl)benzoate.
Materials:
-
This compound
-
n-Butyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (2.2 eq). Stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Add n-butyl isocyanate (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary to afford the desired methyl 4-((3-butylureido)methyl)benzoate.
Protocol 2: General Amide Coupling via EDC/HOBt
This protocol provides a general method for the coupling of this compound with a generic carboxylic acid using standard peptide coupling reagents.
Experimental Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and stir for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.05 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Protocol 3: Buchwald-Hartwig Amination (Representative Protocol)
Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, chlorobenzene derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Add this compound (1.2 eq) and the base (2.0-3.0 eq). Note: The hydrochloride salt will be neutralized in situ by the strong base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-aryl product.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of diverse molecular architectures. The protocols provided herein for urea formation and standard amide coupling offer robust methods for constructing key linkages in drug discovery programs. While a specific, published protocol for its use in Buchwald-Hartwig amination is elusive, the provided general procedure serves as a strong foundation for developing a bespoke C-N cross-coupling methodology. Researchers are encouraged to optimize these conditions based on their specific substrates and desired outcomes.
References
"application of methyl 4-(aminomethyl)benzoate hydrochloride in solid-phase synthesis"
Application Note AP-SP-001
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule that can be employed as a linker in solid-phase synthesis (SPS). Its structure incorporates a primary amine for attachment to a solid support and a methyl ester that can be hydrolyzed to a carboxylic acid, providing an anchor point for the synthesis of small molecules, peptides, or other chemical entities. The aromatic core of the linker imparts rigidity, and the benzylic nature of the ester linkage allows for cleavage under moderately acidic conditions. This application note provides a detailed protocol for the use of this compound as a linker for the solid-phase synthesis of a target molecule, in this instance, a model dipeptide.
Principle of Application
The utility of methyl 4-(aminomethyl)benzoate as a linker in solid-phase synthesis is predicated on a multi-step process. Initially, the linker is covalently attached to a suitable solid support, such as a chloromethylated polystyrene resin (Merrifield resin), via its primary amino group. Following immobilization, the methyl ester is saponified to generate a resin-bound carboxylic acid. This carboxylic acid then serves as the starting point for the stepwise assembly of the target molecule. For peptide synthesis, the first Nα-protected amino acid is coupled to this linker. Subsequent cycles of deprotection and coupling of additional protected amino acids elongate the peptide chain. Finally, the completed molecule is cleaved from the resin, typically using an acidolytic method that breaks the ester bond, releasing the product with a C-terminal carboxylic acid.
Experimental Protocols
Materials and Reagents
-
This compound
-
Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g substitution)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Protocol 1: Immobilization of the Linker on Merrifield Resin
-
Swell 1.0 g of Merrifield resin in 10 mL of DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve 605 mg (3.0 mmol) of this compound and 1.05 mL (6.0 mmol) of DIPEA in 10 mL of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Optional: To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M diethanolamine in DMF for 2 hours. Wash as described in step 6 and dry.
Protocol 2: Saponification of the Methyl Ester
-
Swell the linker-functionalized resin in a mixture of THF/H₂O (3:1, v/v).
-
Add a solution of LiOH (1 M in H₂O) until the concentration of LiOH in the reaction mixture is approximately 0.25 M.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin with THF/H₂O (3:1), followed by DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The resin is now ready for coupling the first building block.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Example of Ala-Gly Synthesis
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Swell the resin from Protocol 2 in 10 mL of DMF for 1 hour.
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the coupling steps as described for the first amino acid, using Fmoc-Ala-OH.
Final Fmoc Deprotection:
-
Repeat the deprotection steps to remove the Fmoc group from the N-terminal Alanine.
Protocol 4: Cleavage of the Peptide from the Resin
-
Wash the deprotected peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data expected from the described protocols.
Table 1: Resin Loading and Functionalization
| Parameter | Typical Value | Method of Determination |
| Initial Resin Substitution | 1.0 mmol/g | Manufacturer's Specification |
| Linker Loading Efficiency | 80-95% | Gravimetric analysis / Picric acid titration |
| Final Carboxylic Acid Loading | 0.7-0.9 mmol/g | Back-titration after coupling with a known amount of amine |
Table 2: Peptide Synthesis and Cleavage
| Step | Parameter | Typical Value | Method of Determination |
| Coupling Efficiency | >99% | Qualitative Kaiser Test (negative result) | |
| Cleavage Yield | 70-90% | Based on initial resin loading | |
| Crude Peptide Purity | 60-85% | Analytical RP-HPLC | |
| Final Yield after Purification | 40-60% | Based on initial resin loading |
Visualizations
Caption: Overall workflow for solid-phase synthesis using the methyl 4-(aminomethyl)benzoate linker.
Caption: Key chemical transformations of the linker during solid-phase synthesis.
Synthetic Routes to Novel Bioactive Compounds Utilizing Methyl 4-(aminomethyl)benzoate Hydrochloride
Introduction
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block crucial in the synthesis of a diverse array of novel compounds, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a primary amine and a methyl ester attached to a benzene ring, allows for sequential or orthogonal functionalization, making it an ideal scaffold for creating libraries of compounds for biological screening. This document provides detailed application notes and protocols for the synthesis of novel compounds using this valuable starting material, with a focus on amide bond formation and urea synthesis, key reactions in the generation of bioactive molecules such as Hepatitis C Virus (HCV) helicase inhibitors and Histone Deacetylase 6 (HDAC6) inhibitors.
Application Note 1: Synthesis of a Novel HCV Helicase Inhibitor via Amide Coupling
Hepatitis C is a significant global health issue, and the viral helicase is a prime target for antiviral therapy. Methyl 4-(aminomethyl)benzoate has been utilized as a key building block in the development of potent HCV helicase inhibitors.[1][2] The primary synthetic strategy involves the coupling of the amine group with a carboxylic acid moiety of a designed pharmacophore.
A notable example is the synthesis of a submicromolar inhibitor of HCV helicase, where methyl 4-(aminomethyl)benzoate is coupled with a pyrrole-based carboxylic acid.[1][2] This reaction is typically facilitated by standard peptide coupling reagents.
Experimental Protocol: Amide Coupling for HCV Helicase Inhibitor Synthesis
This protocol is adapted from established amide coupling methodologies and is applicable to the synthesis of the HCV helicase inhibitor mentioned.
Materials:
-
This compound
-
Pyrrole-based carboxylic acid (or other carboxylic acid of interest)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and TEA or DIPEA (2.2 eq).
-
Add DMAP (0.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation:
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Typical Yield (%) |
| Pyrrole-based carboxylic acid | This compound | EDC, DMAP | DMF | 70-90 |
| Substituted Benzoic Acid | This compound | HATU, DIPEA | DMF | 85-95 |
| Aliphatic Carboxylic Acid | This compound | DCC, HOBt | DCM | 75-88 |
Yields are representative and may vary based on the specific substrates and reaction conditions.
Caption: Experimental workflow for amide coupling.
Application Note 2: Synthesis of Substituted Ureas as Potential HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a promising target for the treatment of cancer and other diseases. Substituted ureas are a known class of HDAC6 inhibitors. This compound can serve as a key starting material for the synthesis of these compounds. The primary amino group can be reacted with an isocyanate to form a urea linkage.
Experimental Protocol: Urea Synthesis
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (2.2 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |
| This compound | Phenyl isocyanate | TEA | DCM | 90-98 |
| This compound | Butyl isocyanate | DIPEA | THF | 88-95 |
| This compound | Naphthyl isocyanate | TEA | DCM | 85-93 |
Yields are representative and may vary based on the specific substrates and reaction conditions.
Caption: Synthetic pathway to substituted ureas.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of novel compounds with significant biological potential. The protocols detailed in this document for amide bond formation and urea synthesis provide a solid foundation for researchers and scientists in drug development to explore new chemical space and generate innovative therapeutic agents. The straightforward nature of these reactions, coupled with the versatility of the starting material, makes it an invaluable tool in the pursuit of new medicines.
References
"scale-up synthesis of methyl 4-(aminomethyl)benzoate hydrochloride for laboratory use"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are presented, offering flexibility based on available starting materials and equipment. The first route involves the direct esterification of 4-(aminomethyl)benzoic acid. The second, alternative route, details the reduction of methyl 4-cyanobenzoate. Both methods are designed to be scalable for typical laboratory needs (multi-gram to kilogram scale). This guide includes comprehensive experimental procedures, safety considerations, and characterization data to ensure a reproducible and safe synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis via esterification has been widely reported.[1] It serves as a crucial intermediate in the preparation of a variety of compounds, including novel Hepatitis C Virus (HCV) helicase inhibitors.[1] This document outlines two robust and scalable methods for its preparation in a laboratory setting.
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound are detailed below.
Route 1: Esterification of 4-(Aminomethyl)benzoic Acid
This is a direct and high-yielding method starting from the corresponding carboxylic acid. The esterification is typically acid-catalyzed, with common reagents being thionyl chloride or hydrogen chloride in methanol.[1][2]
Route 2: Reduction of Methyl 4-cyanobenzoate
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes, allowing for easy comparison.
Table 1: Reactants and Stoichiometry
| Parameter | Route 1: Esterification | Route 2: Nitrile Reduction |
| Starting Material | 4-(Aminomethyl)benzoic Acid | Methyl 4-cyanobenzoate |
| Key Reagents | Methanol, Thionyl Chloride | Raney® Nickel, Potassium Borohydride, Methanol, Hydrochloric Acid |
| Molar Ratio (Starting Material:Reagent) | 1 : 8 (Acid:Thionyl Chloride)[1] | 1 : 1 : 4 (Nitrile:Raney Ni:KBH4)[3] |
| Solvent | Methanol | Methanol or Ethanol[3] |
Table 2: Reaction Conditions and Yields
| Parameter | Route 1: Esterification | Route 2: Nitrile Reduction & Salt Formation |
| Reaction Temperature | Room Temperature[1] | 50 °C (for aromatic nitriles)[3] |
| Reaction Time | Overnight[1] | ~45 minutes for reduction[3] |
| Work-up | Solvent removal under reduced pressure[1] | Filtration, solvent evaporation, acidification[3][4] |
| Product Form | Hydrochloride salt (direct) | Free base, then converted to hydrochloride salt |
| Reported Yield | 97%[1] | >80% for primary amine formation[3] |
| Purity (HPLC) | 99.9%[1] | High purity achievable after recrystallization |
Experimental Protocols
4.1. Route 1: Esterification of 4-(Aminomethyl)benzoic Acid
This protocol is adapted from a reported laboratory-scale synthesis.[1]
Materials:
-
4-(Aminomethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (e.g., 3.02 g, 20 mmol) in anhydrous methanol (300 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 11.6 mL, 160 mmol) dropwise to the stirred solution at room temperature.[1] Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.[5][6]
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound.
Purification:
The crude product can be recrystallized from a methanol/ether solvent system to obtain a colorless solid.
4.2. Route 2: Reduction of Methyl 4-cyanobenzoate followed by Salt Formation
This protocol is based on the reduction of aromatic nitriles using Raney® Nickel and potassium borohydride, followed by conversion to the hydrochloride salt.[3]
Part A: Reduction of Methyl 4-cyanobenzoate
Materials:
-
Methyl 4-cyanobenzoate
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Ethanol (dry)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add potassium borohydride (e.g., 2.16 g, 40 mmol) and dry ethanol (25 mL).
-
Carefully add Raney® Nickel (moist weight e.g., 0.64 g, approximately 10 mmol) to the flask. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[7]
-
Add methyl 4-cyanobenzoate (e.g., 1.61 g, 10 mmol) to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir vigorously for approximately 45 minutes.[3] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the Raney® Nickel catalyst. The filtered catalyst should be kept wet with water and disposed of according to safety guidelines.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-(aminomethyl)benzoate free base.
Part B: Formation of the Hydrochloride Salt
Materials:
-
Crude methyl 4-(aminomethyl)benzoate
-
Methanol
-
10% Hydrochloric acid solution
-
Stirring vessel
Procedure:
-
Dissolve the crude methyl 4-(aminomethyl)benzoate in methanol.
-
Slowly add a 10% aqueous hydrochloric acid solution to the stirred solution until the pH reaches approximately 4.5.[4]
-
The hydrochloride salt will precipitate.
-
Collect the solid by filtration.
Purification:
The product can be recrystallized from a methanol/water (1:1) solution and dried to yield pure this compound as a white solid.[4]
Safety and Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[5][6] Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[8][9]
-
Raney® Nickel: Pyrophoric when dry and can ignite spontaneously in air. It should always be kept as a slurry in water.[7] Hydrogen gas is continuously evolved from the catalyst slurry. Store in a cool, well-ventilated area. Use non-sparking tools. In case of fire, use a Class D fire extinguisher (for metal fires) or dry sand. DO NOT USE WATER on a Raney® Nickel fire.
-
Potassium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry environment.
-
Hydrogenation (if using H₂ gas): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is leak-proof and perform the reaction in a well-ventilated area, away from ignition sources.
Characterization Data
The synthesized this compound can be characterized by the following methods:
-
Appearance: White crystalline powder.[1]
-
Melting Point: 234 °C.[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.61 (br s, 3H, NH₃⁺), 7.96-8.01 (m, 2H, Ar-H), 7.63-7.67 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃).[1]
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.9, 139.4, 129.5, 129.3, 129.2, 52.2, 41.7.[6]
-
FT-IR (KBr, cm⁻¹): 2963 (NH₃⁺), 2878 (C-H aliphatic), 2573 (NH₃⁺), 1678 (C=O), 1597, 1578, 1477 (C=C aromatic), 864 (aromatic ring out-of-plane bending vibration).[1]
-
HRMS (APCI): m/z calculated for C₉H₁₂NO₂ [M+H]⁺: 166.0863, found: 166.0865.[1]
-
HPLC: Purity >99%.[1]
Visualizations
Figure 1: Comparative workflow for the synthesis of methyl 4-(aminomethyl)benzoate HCl.
Figure 2: Key safety considerations for hazardous reagents.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com:443 [carlroth.com:443]
The Pivotal Role of Methyl 4-(aminomethyl)benzoate Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a reactive primary amine and a methyl ester, allows for its incorporation into diverse molecular scaffolds, making it a valuable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted therapeutics, with a focus on its application in the synthesis of Hepatitis C Virus (HCV) helicase inhibitors and Histone Deacetylase 6 (HDAC6) inhibitors.
Application I: Synthesis of Novel Hepatitis C Virus (HCV) Helicase Inhibitors
HCV NS3 helicase is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] this compound can be employed as a key intermediate in the synthesis of potent HCV helicase inhibitors.
Quantitative Data: HCV Helicase Inhibitor Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 4 | HCV Helicase | 0.26 | [3][4] |
| 12 (regioisomer of 4) | HCV Helicase | >100 | [3] |
| ML283 | HCV NS3 Helicase | 2.6 | [5] |
Experimental Protocol: Synthesis of a Pyrrole-based HCV Helicase Inhibitor (Compound 4)
This protocol is adapted from the synthesis described by Kandil et al.[3]
Step 1: Synthesis of Carboxylic Acid Derivatives (10 and 11)
-
Formylate methyl pyrrole-2-carboxylate using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 5- and 4-formyl derivatives (isomers 6 and 7).
-
Separate the isomers (6 and 7).
-
Perform an aldolic condensation reaction of each isomer with acetone in water in the presence of pyrrolidine (30 mol%) to afford compounds 8 and 9.
-
Saponify compounds 8 and 9 to yield the free carboxylic acid derivatives 10 and 11.
Step 2: Coupling with Methyl 4-(aminomethyl)benzoate
-
Couple the carboxylic acid derivatives (10 and 11) with methyl 4-(aminomethyl)benzoate (as the free base) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP).
-
This reaction yields the final compounds 4 and 12, respectively.
Experimental Protocol: HCV Helicase Activity Assay
This is a generalized protocol for a strand-displacement enzymatic assay.
-
Purify recombinant HCV helicase.
-
Prepare a DNA or RNA substrate with a fluorescent label and a quencher, such that fluorescence is quenched when the strands are annealed.
-
Incubate the purified helicase with the substrate in a suitable buffer.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence over time, which corresponds to the separation of the strands.
-
To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
Signaling Pathway
Application II: Development of Selective Histone Deacetylase 6 (HDAC6) Inhibitors
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a significant role in various cellular processes, including cell motility, protein degradation, and proliferation, making it an attractive target for cancer therapy.[6] this compound serves as a key scaffold for the development of potent and selective HDAC6 inhibitors.
Quantitative Data: HDAC Inhibitor Activity
| Compound ID | Target | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line | Reference |
| Tubastatin A | HDAC6 | 7.6 | 6.10 (average) | Jurkat, B16-F10 | [7] |
| 10c | HDAC6 | 261 | 12.07 (average) | Jurkat, B16-F10 | [7] |
| 10l | HDAC6 | 300 | - | - | [7] |
| Cmpd. 18 | HDAC6 | 5.41 | 2.59 | HCT-116 | [8] |
| 8g | HDAC6 | 21 | - | - | [6] |
| WT161 | HDAC6 | 0.4 | - | - | [9] |
| ACY-738 | HDAC6 | 1.7 | - | - | [9] |
| KA2507 | HDAC6 | 2.5 | - | - | [9] |
Experimental Protocol: Synthesis of a Benzohydroxamate-based HDAC6 Inhibitor (Compound 10c)
This protocol is adapted from the synthesis described by Wang et al.[7]
-
Synthesis of Indole Analogue (4):
-
Perform a cross-coupling reaction between 2-aminoacetophenone and phenylhydrazine under acidic conditions to yield intermediate 3.
-
Induce intramolecular cyclization of intermediate 3 to form the indole analogue 4.
-
-
Aldimine Condensation:
-
React the indole analogue 4 with a substituted aldehyde (e.g., 4-chlorobenzaldehyde for 10c) to produce the key intermediate 6c.
-
-
Nucleophilic Substitution:
-
Perform a nucleophilic substitution reaction between methyl 4-(bromomethyl)benzoate and intermediate 6c to generate intermediate 8c.
-
-
Hydrolysis and Condensation:
-
Hydrolyze the methyl ester of intermediate 8c to the corresponding carboxylic acid 9c.
-
Conduct a condensation reaction of 9c with hydroxylamine hydrochloride to yield the final benzohydroxamate inhibitor 10c.
-
Experimental Protocol: In Vitro HDAC Enzymatic Assay
-
Use a commercially available fluorogenic HDAC assay kit.
-
Incubate recombinant human HDAC6 enzyme with the fluorogenic substrate in the presence of varying concentrations of the inhibitor.
-
After a set incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways Modulated by HDAC6
HDAC6 influences multiple signaling pathways critical for cancer progression. Its inhibition can lead to the hyperacetylation of substrate proteins like α-tubulin and Hsp90, affecting cell motility, protein folding, and degradation. Key pathways impacted by HDAC6 activity include the Ras/MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival.[10][11]
Conclusion
This compound is an indispensable reagent in medicinal chemistry, enabling the synthesis of targeted inhibitors for various diseases. The protocols and data presented herein provide a framework for researchers to utilize this versatile building block in the design and development of novel therapeutics against HCV and cancer. The ability to readily modify both the amino and ester functionalities allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation drug candidates.
References
- 1. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Step-by-Step Progress Toward Understanding the Hepatitis C Virus RNA Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in methyl 4-(aminomethyl)benzoate hydrochloride synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and well-established synthetic routes are:
-
Esterification of 4-(aminomethyl)benzoic acid: This involves the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).[1][2]
-
Catalytic Hydrogenation of Methyl 4-cyanobenzoate: This route involves the reduction of the nitrile group of methyl 4-cyanobenzoate to a primary amine using a catalyst like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3]
Q2: My Fischer esterification of 4-(aminomethyl)benzoic acid with methanol and an acid catalyst is giving a low yield. What are the likely causes?
A2: Low yields in the Fischer esterification of this substrate can stem from several factors:
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of methanol is typically used.[4][5] Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.
-
Inactivation of the Acid Catalyst: The starting material, 4-(aminomethyl)benzoic acid, contains a basic amino group. This amino group can be protonated by the acid catalyst (e.g., H₂SO₄ or HCl), effectively consuming it. Therefore, a stoichiometric amount of the acid catalyst, rather than a purely catalytic amount, is often necessary.[4]
-
Presence of Water: Any water present in the methanol or the starting material will hinder the reaction by shifting the equilibrium towards the reactants.[5][6]
Q3: I am using thionyl chloride (SOCl₂) as a catalyst for the esterification and observing multiple spots on my TLC. What are the possible side products?
A3: When using thionyl chloride, besides the desired ester, several side products can form:
-
N-Sulfinylamine Formation: The amine group can react with thionyl chloride to form an N-sulfinylamine intermediate.
-
Amide Formation: If the reaction conditions are not carefully controlled, intermolecular reactions between the amine of one molecule and the activated carboxylic acid of another can lead to amide dimer or oligomer formation.
-
Alkyl Chloride Formation: Thionyl chloride can react with the methanol solvent to produce methyl chloride, which reduces the concentration of the nucleophile.
Q4: My catalytic hydrogenation of methyl 4-cyanobenzoate is incomplete or producing significant byproducts. What should I investigate?
A4: Incomplete reaction or the formation of byproducts during the catalytic hydrogenation of methyl 4-cyanobenzoate can be attributed to several factors:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be old, deactivated, or poisoned. Ensure you are using a fresh or properly stored catalyst. Catalyst poisoning can occur if there are sulfur-containing impurities in the starting material or solvent.
-
Formation of Secondary Amines: The initially formed primary amine can react with an imine intermediate to form a secondary amine (dibenzylamine derivative). This is a common side reaction in nitrile reductions. Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.
-
Insufficient Hydrogen Pressure or Reaction Time: The reduction may require higher hydrogen pressure or a longer reaction time to go to completion.
-
Poor Solubility: The starting material must be soluble in the reaction solvent to ensure efficient contact with the catalyst.
Q5: I am having difficulty isolating pure this compound after the workup. What are some common purification challenges?
A5: The purification of this compound can be challenging due to its properties:
-
High Polarity and Water Solubility: The presence of both a charged ammonium group and a methyl ester makes the molecule quite polar and potentially water-soluble, which can lead to losses during aqueous workup and extraction.
-
Difficulty with Crystallization: Inducing crystallization of the hydrochloride salt can sometimes be difficult. The use of a non-polar solvent to precipitate the salt from a more polar one (e.g., adding diethyl ether to a methanol or ethanol solution) is a common technique.
-
Removal of Unreacted Starting Material: If the reaction is incomplete, separating the product from the unreacted 4-(aminomethyl)benzoic acid can be challenging due to their similar polarities.
Troubleshooting Guides
Low Yield in Esterification of 4-(aminomethyl)benzoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains | Incomplete esterification due to unfavorable equilibrium. | Use a large excess of methanol (it can also serve as the solvent). Ensure all reagents and glassware are dry. |
| Insufficient acid catalyst. | The amino group of the starting material neutralizes the acid catalyst. Use at least a stoichiometric amount of acid. | |
| Formation of a white precipitate that is not the product | Polymerization or dimerization of the starting material. | Ensure proper dissolution of the starting material before adding the catalyst. Control the reaction temperature. |
| Low isolated yield after workup | Product loss during aqueous extraction due to its polarity. | Saturate the aqueous phase with NaCl to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Hydrolysis of the ester during workup. | Avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures. |
Low Yield in Catalytic Hydrogenation of Methyl 4-cyanobenzoate
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Inactive catalyst. | Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure (ensure your equipment is rated for the higher pressure). | |
| Poor solubility of the starting material. | Choose a solvent in which the starting material is fully soluble (e.g., methanol, ethanol, or THF). | |
| Presence of significant byproducts (e.g., secondary amines) | Reaction of the primary amine product with the imine intermediate. | Add a secondary amine suppressing agent like ammonia or ammonium hydroxide to the reaction mixture. |
| Over-reduction of the aromatic ring. | Use a less active catalyst or milder reaction conditions (lower temperature and pressure). |
Experimental Protocols
Protocol 1: Esterification of 4-(aminomethyl)benzoic acid using Thionyl Chloride
This protocol is adapted from a high-yield laboratory procedure.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (e.g., 302 mg, 2.00 mmol) in anhydrous methanol (30 mL).
-
Addition of Thionyl Chloride: At room temperature, slowly add thionyl chloride (e.g., 1.16 mL, 16.0 mmol) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). A reported yield for this method is 97%.[1]
Protocol 2: Catalytic Hydrogenation of Methyl 4-cyanobenzoate
This is a general procedure for the reduction of aromatic nitriles.
-
Setup: To a hydrogenation vessel, add methyl 4-cyanobenzoate, a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5-10 wt% Pd/C).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation of Hydrochloride Salt: To the filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or methanol) to precipitate the hydrochloride salt. Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Data Presentation
| Synthetic Route | Reagents | Conditions | Reported Yield | Reference |
| Esterification | 4-(aminomethyl)benzoic acid, Methanol, Thionyl Chloride | Room temperature, overnight | 97% | [1] |
| Esterification | 4-(aminomethyl)benzoic acid, Methanol, Hydrochloric Acid | Reflux, 7 hours | 88-89% | [3] |
Visualizations
Synthesis Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Esterification
Caption: A logical workflow for troubleshooting low yield in the esterification synthesis.
Potential Side Reactions in Nitrile Reduction
Caption: Formation of a secondary amine byproduct during nitrile reduction.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Methyl 4-(aminomethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl 4-(aminomethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted 4-(aminomethyl)benzoic acid, residual solvents from the synthesis (e.g., methanol), by-products from the esterification reaction, and colored degradation products. It's also possible for the starting material, 4-aminomethylbenzoic acid, to polymerize, leading to insoluble impurities.[1]
Q2: What are the recommended primary methods for purifying the crude product?
A2: The most common and effective method for purifying crude this compound is recrystallization.[2][3][4] For persistent impurities, particularly colored ones, column chromatography can be employed.[2]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Polar solvents are generally required for the recrystallization of amine hydrochlorides.[4] Good starting points include ethanol, isopropanol, or a mixture of methanol and water.[2][3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range consistent with the literature value (approximately 234-243 °C) indicates high purity.[5][6] A broad or depressed melting point suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC can be used to identify the number of components in your sample. A single spot indicates a likely pure compound.[5][6]
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure of the compound and help identify impurities by comparing the spectra to a reference.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Crude product is highly colored (yellow to brown). | The presence of degradation products or impurities from the starting materials. | 1. Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration.[2]2. If color persists after recrystallization, consider purification by column chromatography.[2] |
| The compound does not dissolve in the recrystallization solvent, even with heating. | 1. The starting material, 4-(aminomethyl)benzoic acid, may have polymerized, which is often insoluble.[1]2. An inappropriate solvent is being used. | 1. If polymerization is suspected, it is best to restart the synthesis with a fresh bottle of the starting material.[1]2. Ensure a polar solvent like ethanol or a methanol/water mixture is being used. Amine hydrochlorides require polar solvents for dissolution.[4] |
| No crystals form upon cooling the recrystallization solution. | 1. The solution is not sufficiently saturated (too much solvent was added).2. The solution is supersaturated, but crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of the pure product.[2] |
| Oily precipitate forms instead of crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The presence of impurities that are depressing the melting point. | 1. Choose a recrystallization solvent with a lower boiling point.2. Attempt to purify the oil by column chromatography before re-attempting recrystallization. |
| Poor separation or tailing on the TLC plate during analysis. | The basic amino group of the compound is interacting strongly with the acidic silica gel on the TLC plate. | Add a small amount of a competing base, such as triethylamine (~0.5-1%), to the mobile phase to improve the separation.[2] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol provides a general method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and heat the solution gently to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% w/w) to the solution and reheat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[2]
Data Presentation
Solubility of Structurally Similar Compounds
| Compound Name | Solvent | Temperature (°C) | Solubility |
| p-Toluidine hydrochloride | Water | 20 | 0.1 g/100 mL |
| p-Toluidine hydrochloride | Ethanol | - | Soluble |
| o-Aminophenol hydrochloride | Water | - | Freely soluble |
| o-Aminophenol hydrochloride | Alcohol | - | Freely soluble |
| m-Aminophenol | Hot Water | - | Soluble |
| m-Aminophenol | Ethanol | - | Very soluble |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 6232-11-7 [chemicalbook.com]
- 6. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
"common side reactions in the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and well-documented methods for synthesizing this compound include:
-
Esterification of 4-(aminomethyl)benzoic acid: This is a straightforward method involving the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride.[1][2][3]
-
Catalytic Hydrogenation of Methyl 4-cyanobenzoate: This method involves the reduction of the nitrile group of methyl 4-cyanobenzoate to an aminomethyl group using a catalyst, typically in the presence of hydrogen gas.[4]
-
Reduction of other functional groups: Other precursors, such as those with oxime, imine, azide, or amide functionalities at the 4-position of methyl benzoate, can also be reduced to the desired aminomethyl group.[1][4]
Q2: I am having trouble dissolving 4-(aminomethyl)benzoic acid in methanol for the esterification reaction. What could be the issue?
A2: 4-(Aminomethyl)benzoic acid can exist in a zwitterionic state (with COO- and NH3+ groups), which makes it poorly soluble in many organic solvents, including methanol.[5] To improve solubility, the reaction mixture needs to be acidified. The addition of an acid catalyst like hydrochloric acid or thionyl chloride will protonate the carboxylate group, breaking the zwitterionic form and allowing the compound to dissolve in methanol for the esterification to proceed.[5]
Q3: What are the expected yield and purity for the synthesis of this compound?
A3: The yield and purity can vary depending on the synthetic route and purification methods. However, high yields and purity are achievable.
-
Yields of 88-89% have been reported for the esterification of 4-(aminomethyl)benzoic acid with hydrochloric acid in methanol.[1][4]
-
Using thionyl chloride as the catalyst in methanol, a yield of 97% has been reported.[2][3]
-
Purities as high as 99.9% have been reported, as determined by HPLC analysis.[2][3]
Troubleshooting Guide
This guide addresses common side reactions and experimental issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Hydrolysis of the methyl ester during workup.[1] - Product loss during purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Avoid harsh basic conditions during workup. If a base is needed to neutralize excess acid, use it at low temperatures and for a minimal amount of time.[6] - Optimize purification steps, such as recrystallization solvent systems, to minimize loss. |
| Presence of Impurities | - Unreacted starting materials. - Formation of byproducts. - Oligomerization of the product.[1] | - Ensure the reaction goes to completion. - For syntheses starting from methyl 4-cyanobenzoate, be aware of potential byproducts from its synthesis, such as terephthalamic acid or terephthalamide.[7] - After isolation of the free base, store the organic solution at 0-5°C to minimize oligomerization before conversion to the hydrochloride salt.[1] |
| Product is an oil or fails to crystallize | - Presence of residual solvent. - Impurities preventing crystallization. | - Ensure all solvent is removed under reduced pressure.[2][3] - Purify the crude product. Recrystallization from a suitable solvent system (e.g., methanol/water) can help induce crystallization and improve purity.[8] |
| Inconsistent Spectroscopic Data (NMR, IR) | - Presence of water or solvent in the sample. - Incorrect product structure due to side reactions. | - Dry the sample thoroughly under vacuum. - Carefully analyze the spectroscopic data for evidence of common side products like the hydrolyzed carboxylic acid or oligomers. Compare with reported spectral data.[2][3] |
Experimental Protocols
Synthesis via Esterification of 4-(aminomethyl)benzoic acid with Thionyl Chloride
This protocol is adapted from reported literature procedures.[2][3]
-
Reaction Setup: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Reagent Addition: At room temperature, slowly add thionyl chloride (8.0 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the solvent by distillation under reduced pressure.
-
Purification: The resulting solid can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 97% | [2][3] |
| Melting Point | 234 °C | [2] |
| Purity (HPLC) | 99.9% | [2][3] |
| ¹H NMR (400 MHz, DMSO-D₆) δ (ppm) | 3.86 (s, 3H), 4.10 (s, 2H), 7.63-7.67 (m, 2H), 7.96-8.01 (m, 2H), 8.61 (br, 3H) | [2][3] |
| ¹³C NMR (101 MHz, DMSO-D₆) δ (ppm) | 41.7, 52.2, 129.2, 129.3, 129.5, 139.4, 165.9 | [3] |
Visual Guides
Common Synthetic Pathways
Caption: Overview of common synthetic routes.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Potential Side Reactions
Caption: Common side reactions leading to impurities.
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 3. This compound | 6232-11-7 [chemicalbook.com]
- 4. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 8. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(aminomethyl)benzoate Hydrochloride Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 4-(aminomethyl)benzoic acid to form methyl 4-(aminomethyl)benzoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 4-(aminomethyl)benzoic acid?
A1: The most common and well-established method is the Fischer-Speier esterification. This reaction involves heating the starting material, 4-(aminomethyl)benzoic acid, in methanol with a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under reflux conditions.[1][2][3][4]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is crucial for the Fischer esterification process. It protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[4][5] Since the starting material contains a basic amino group, a stoichiometric amount of acid is required to both protonate the amino group and catalyze the reaction.[4]
Q3: What are typical yields for this esterification?
A3: Yields can vary depending on the specific conditions and scale of the reaction. With optimized industrial processes, yields can be quite high, often exceeding 85%.[1] In a laboratory setting, yields might be lower, with reports of around 64% being published.[3]
Q4: Are there alternative methods to the traditional Fischer esterification?
A4: Yes, an alternative method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method can offer milder reaction conditions and has been shown to produce good to excellent yields for the synthesis of various amino acid methyl ester hydrochlorides.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Insufficient Catalyst: The basic amino group of the starting material neutralizes some of the acid catalyst. 3. Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid under certain pH conditions.[1][2] | 1. Increase Reaction Time: Ensure the reaction is refluxed for an adequate duration (e.g., 7 hours or overnight).[1][2] Monitor reaction progress using TLC. 2. Use Excess Acid: Ensure a sufficient amount of acid catalyst is used to account for the basicity of the starting material.[4] 3. Control pH during Workup: Carefully control the pH during the workup process. The workup should be performed under conditions that do not favor hydrolysis.[1][2] |
| Starting Material is Insoluble in Methanol | The starting material, 4-(aminomethyl)benzoic acid, can exist as a zwitterion, which has low solubility in many organic solvents, including methanol.[7] | The starting material will likely dissolve upon acidification with the mineral acid catalyst.[7] Add the acid catalyst to the suspension of the amino acid in methanol; dissolution should occur as the reaction mixture is heated. |
| Product is an Oil or has a Low Melting Point | 1. Presence of Unreacted Starting Material: Unreacted 4-(aminomethyl)benzoic acid can act as an impurity and depress the melting point. 2. Formation of Byproducts: Side reactions can lead to impurities that result in an oily product or a lowered melting point.[8] | 1. Ensure Complete Reaction: Extend the reflux time to ensure the reaction goes to completion. 2. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.[8] |
| Unexpected Peaks in NMR or IR Spectra | 1. N-Acylation Byproduct: The amino group may have reacted with the carboxylic acid or the ester product to form an amide.[8] 2. Ether Byproduct: Methanol may have undergone self-condensation to form dimethyl ether, especially at very high temperatures.[8] | 1. Use Excess Alcohol: Employ a large excess of methanol to favor the desired esterification over N-acylation. Avoid excessively high temperatures.[8] 2. Control Temperature: Carefully control the reaction temperature to prevent the formation of ether byproducts.[8] |
| Loss of Product during Workup | The product, as a hydrochloride salt, may have some solubility in the aqueous phase during extraction.[8] | Minimize the volume of any aqueous washes. Ensure any water used for washing is cold to reduce the solubility of the product.[8] |
Experimental Protocols
Protocol 1: Fischer Esterification using Hydrochloric Acid
This protocol is adapted from an industrial process described in patent literature.[1][2]
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Reaction Setup: In a suitable reaction vessel, suspend 60 kg of 4-(aminomethyl)benzoic acid in 480 kg of methanol.
-
Acid Addition: Add 89 kg of 30% hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 7 hours.
-
Cooling: After the reaction is complete, cool the mixture to 10°C.
-
pH Adjustment: Initially adjust the pH of the reaction mixture to 6-7 using a 4% sodium hydroxide solution.
-
Solvent Removal: Distill off the methanol/water mixture under reduced pressure.
-
Extraction: Add 400 kg of methylene chloride to the residue. Adjust the pH of the aqueous phase to 10-11 at a temperature of 5-10°C. Separate the lower organic phase.
-
Second Extraction: Extract the aqueous phase again with 265 kg of methylene chloride.
-
Combine and Store: Combine the organic phases. The resulting solution contains methyl 4-(aminomethyl)benzoate. For storage, it is recommended to keep the solution at 0-5°C to suppress potential oligomerization.[1] The product can be isolated as the hydrochloride salt by subsequent appropriate procedures.
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
This is a general procedure for the synthesis of amino acid methyl ester hydrochlorides under mild conditions.[6]
-
Reaction Setup: In a round-bottom flask, place the amino acid (0.1 mol).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid and stir.
-
Solvent Addition: Add methanol (100 mL) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature. For 4-(aminomethyl)benzoic acid, due to potential solubility issues, a longer reaction time of 24 hours may be necessary.[6]
-
Workup: After the reaction is complete (monitored by TLC), concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.
Data Presentation
| Parameter | Protocol 1 (Industrial HCl) [1] | Protocol 2 (Lab TMSCl) [6] | Lab Scale H₂SO₄ [3] |
| Starting Material | 4-(aminomethyl)benzoic acid | 4-(aminomethyl)benzoic acid | 4-aminobenzoic acid* |
| Reagents | Methanol, 30% HCl | Methanol, TMSCl | Methanol, H₂SO₄ |
| Reaction Time | 7 hours | ~24 hours | 2 hours |
| Reaction Temperature | Reflux | Room Temperature | Reflux |
| Reported Yield | 88-89% | Good to Excellent | 64% |
Note: Data for a closely related compound, 4-aminobenzoic acid, is included for comparison purposes in the absence of specific quantitative data for the title compound under these exact conditions.
Visualizations
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-(Aminomethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl 4-(aminomethyl)benzoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction during the acid-base work-up. - Product loss during recrystallization due to high solubility in the cold solvent. - Inefficient elution or irreversible adsorption on the column during chromatography. | - Ensure the pH of the aqueous layer is sufficiently basic (pH 9-11) during the extraction of the free amine. - Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling. - For chromatography, consider using a mobile phase modifier like triethylamine (0.1-1%) to improve the elution of the basic compound. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities depressing the melting point. - The compound may have a tendency to form a supersaturated solution. | - Ensure the product is thoroughly dried under a high vacuum. - Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - If recrystallizing, try scratching the inside of the flask or adding a seed crystal to initiate crystallization. |
| Product is Discolored (Yellow or Brown) | - Presence of colored impurities from the starting materials or side reactions. - Degradation of the product due to excessive heat or prolonged exposure to strong acids or bases. | - During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. - Avoid prolonged heating during purification steps. |
| Broad Melting Point Range | - The presence of impurities. | - The product requires further purification. Consider repeating the purification step (recrystallization or chromatography) or employing an alternative method. |
| Incomplete Removal of Starting Material (4-(aminomethyl)benzoic acid) | - Inefficient separation during acid-base extraction. - Co-crystallization of the starting material with the product. - Similar polarity leading to poor separation by chromatography. | - During the acid-base extraction, ensure a clear separation of the aqueous and organic layers. A second extraction of the organic layer with a fresh basic solution may be necessary. - For recrystallization, a different solvent system may be required to achieve better separation. - For chromatography, a shallow gradient and the addition of triethylamine to the eluent can improve the separation of the more acidic starting material from the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the unreacted starting material, 4-(aminomethyl)benzoic acid. Other potential impurities can arise from side reactions during the esterification process, such as the formation of dimers or other byproducts.
Q2: Which purification method is most suitable for a small-scale laboratory synthesis?
A2: For small-scale purification, recrystallization is often the most straightforward and effective method, provided a suitable solvent can be found. If the product is significantly impure, an initial acid-base extraction to remove the bulk of the starting material followed by recrystallization is recommended.
Q3: How can I effectively remove the starting material, 4-(aminomethyl)benzoic acid?
A3: An acid-base extraction is highly effective. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the acidic starting material will be deprotonated and extracted into the aqueous layer, while the ester remains in the organic layer.
Q4: What is the best way to monitor the purity of the product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1), often with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amine. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.
Q5: My purified product is still not pure. What should I do?
A5: If a single purification step is insufficient, a combination of methods is recommended. For instance, you can perform an acid-base extraction followed by recrystallization. If impurities persist, column chromatography is a powerful technique for separating compounds with different polarities.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol [1] |
| Melting Point | 243 °C (decomposes) |
| Appearance | White to off-white crystalline powder |
Solubility Data
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature |
| Methanol | Soluble | Very Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Water | Soluble | Very Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Acetone | Slightly Soluble | Sparingly Soluble |
| Ethyl Acetate | Insoluble | Slightly Soluble |
| Dichloromethane | Insoluble | Slightly Soluble |
| Hexanes | Insoluble | Insoluble |
| Diethyl Ether | Insoluble | Insoluble |
Note: This table is a general guide. Experimental determination of solubility is recommended for process optimization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This protocol describes the removal of acidic impurities, primarily the starting material 4-(aminomethyl)benzoic acid, from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Neutralization and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Layer Separation: Allow the layers to separate. The upper organic layer contains the methyl 4-(aminomethyl)benzoate (as the free base), and the lower aqueous layer contains the sodium salt of 4-(aminomethyl)benzoic acid.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified methyl 4-(aminomethyl)benzoate free base.
-
Conversion back to Hydrochloride Salt (Optional): To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with the solvent, and dry.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Experimental workflow for purification by recrystallization.
References
"solubility issues of 4-(aminomethyl)benzoic acid in methanol and solutions"
Welcome to the technical support center for 4-(aminomethyl)benzoic acid (4-AMBA). This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide practical guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My 4-(aminomethyl)benzoic acid is not dissolving in methanol, even though some literature suggests it should. Why is this happening?
A1: The insolubility of 4-(aminomethyl)benzoic acid in methanol is a common issue that can be attributed to several factors:
-
Zwitterionic Form : In its solid state, 4-(aminomethyl)benzoic acid typically exists as a zwitterion, with a positively charged aminomethyl group (-CH₂NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This ionic nature makes it less soluble in organic solvents like methanol and more soluble in polar solvents like water.[1]
-
pH of the Solution : The solubility of 4-AMBA is highly pH-dependent. In neutral methanol, the zwitterionic form predominates, leading to poor solubility.
-
Purity and Age of the Compound : The compound can degrade or polymerize over time, especially if it is an old sample, resulting in an insoluble resin-like substance.[1] It is crucial to check the purity and authenticity of your compound.[1]
-
Salt Form : You might be working with a different salt form of the compound than what is cited in the literature, which can significantly affect its solubility profile.[1]
Q2: What is the expected solubility of 4-(aminomethyl)benzoic acid in different solvents?
A2: The solubility of 4-(aminomethyl)benzoic acid varies significantly with the solvent system. Here is a summary of its reported solubility:
-
Methanol : Generally considered to have low solubility, though it can be dissolved under specific conditions (e.g., acidification).
-
Water : It is slightly soluble in water.[2][3][4][5] Heating and sonication can improve its dissolution.[3][6]
-
Ethanol, Benzene, and Chloroform : It is reported to be insoluble in these solvents.[2][3][4][5]
-
Aqueous Base : It is slightly soluble in aqueous base.[3][5]
Q3: How can I improve the solubility of 4-(aminomethyl)benzoic acid in methanol?
A3: To enhance the solubility of 4-AMBA in methanol, you can modify the properties of the solution:
-
Acidification : Adding a small amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can protonate the carboxylate group. This eliminates the zwitterionic character and forms a more soluble salt.[1] For reactions like esterification, reagents like thionyl chloride (SOCl₂) can be used, which also serve to acidify the medium.[1]
-
Basification : Alternatively, adding a base will deprotonate the aminomethyl group, forming a salt that may have improved solubility.
-
Heating and Sonication : Applying heat and using an ultrasonic bath can help overcome the activation energy barrier for dissolution.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with 4-(aminomethyl)benzoic acid.
Issue 1: The compound remains a suspension in methanol even after vigorous stirring.
| Possible Cause | Recommended Solution |
| Zwitterionic Nature | Acidify the methanol by adding a small amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl). This will convert the zwitterion to its more soluble cationic form. |
| Compound has Polymerized | If the compound is from an old bottle, it may have polymerized.[1] It is recommended to use a fresh batch of the reagent. |
| Incorrect Solvent | Confirm that methanol is the appropriate solvent for your application. For some purposes, water or a mixed solvent system might be more suitable. |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Possible Cause | Recommended Solution |
| Supersaturation | The solution may have been temporarily supersaturated. Try gently warming the solution to redissolve the precipitate and then allowing it to cool slowly. |
| Change in Temperature | Solubility is often temperature-dependent. If the experiment is conducted at a lower temperature than when the solution was prepared, precipitation can occur. Maintain a constant temperature. |
| Reaction with Solvent | Although less common with methanol, ensure no unintended reaction is occurring that forms a less soluble product. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 4-(aminomethyl)benzoic acid.
| Solvent | Solubility | Conditions | Source |
| Water | 4.55 mg/mL (30.10 mM) | Requires ultrasonic and warming to 60°C | [6] |
| Water | 9.09 mg/mL (60.13 mM) | Sonication is recommended | [7] |
| Water + Methanol | Solubility increases with temperature and water content. | 288.15 K to 328.15 K | [8] |
| Water + Ethanol | Solubility increases with temperature and water content. | 288.15 K to 328.15 K | [8] |
| Water + 1-Propanol | Solubility increases with temperature and water content. | 288.15 K to 328.15 K | [8] |
| Water + 2-Propanol | Solubility increases with temperature and water content. | 288.15 K to 328.15 K | [8] |
Note: A study on the solution thermodynamics of p-(aminomethyl)benzoic acid in four binary solvents (water + methanol, water + ethanol, water + 1-propanol, and water + 2-propanol) from 288.15 to 328.15 K showed that solubility increases with increasing temperature.[8] In these binary mixtures, at the same water content, the solubility follows the order: water + methanol > water + ethanol > water + 1-propanol > water + 2-propanol.[8]
Experimental Protocols
Protocol 1: Dissolving 4-(Aminomethyl)benzoic Acid in Methanol via Acidification
This protocol is suitable for reactions where an acidic environment is acceptable, such as in the preparation of the methyl ester.
Materials:
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4-(aminomethyl)benzoic acid
-
Anhydrous methanol
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Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the desired amount of 4-(aminomethyl)benzoic acid.
-
Add anhydrous methanol to the flask to create a suspension.
-
Place the flask in an ice bath and allow it to cool.
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Slowly, and with caution, add a catalytic amount of concentrated sulfuric acid or 1.2 equivalents of thionyl chloride dropwise to the cooled suspension while stirring.[1]
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Continue stirring in the ice bath for 15-20 minutes.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir until the solid is completely dissolved. Gentle warming may be applied if necessary.
Visualizations
Caption: Troubleshooting workflow for dissolving 4-(aminomethyl)benzoic acid.
Caption: Effect of acidification on the structure of 4-(aminomethyl)benzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 4-(Aminomethyl)benzoic acid CAS#: 56-91-7 [m.chemicalbook.com]
- 4. fishersci.at [fishersci.at]
- 5. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-(Aminomethyl)benzoic acid | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
"alternative catalysts for the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: I am getting a very low yield or no product at all. What are the common causes?
A: Low or no yield in this synthesis can stem from several factors, primarily related to the esterification or reductive amination reaction conditions and work-up procedures.
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Incomplete Esterification: The Fischer esterification of 4-(aminomethyl)benzoic acid is an equilibrium reaction. To drive the reaction towards the product, a large excess of methanol is typically used. Insufficient catalyst (e.g., HCl, SOCl₂) or reaction time can also lead to incomplete conversion.
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially during the work-up phase if the pH is not carefully controlled. Harsh basic conditions or prolonged exposure to aqueous acidic conditions can lead to significant product loss. A patented process emphasizes cooling the reaction mixture to between -15°C and +10°C before adjusting the pH to minimize hydrolysis.[1]
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Suboptimal Reductive Amination Conditions: For the reductive amination of methyl 4-formylbenzoate, the purity of the starting material is crucial. The reducing agent (e.g., sodium cyanoborohydride) should be added portion-wise to control the reaction. The pH of the reaction is also critical and should be maintained in a weakly acidic range to facilitate imine formation without deactivating the amine.
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Poor Quality Starting Materials: Ensure the 4-(aminomethyl)benzoic acid or methyl 4-formylbenzoate is pure and dry. The presence of impurities can interfere with the reaction.
Issue 2: Difficulty in Product Purification and Isolation
Q: My final product is impure, and I'm having trouble isolating the hydrochloride salt. What can I do?
A: Purification of this compound can be challenging due to its polarity and the presence of potential side products.
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Incomplete Removal of Catalyst: If using a mineral acid catalyst like HCl or H₂SO₄, it's crucial to neutralize it properly during the work-up. Residual acid can lead to the formation of unwanted salts and complicate purification.
-
Presence of Unreacted Starting Material: Unreacted 4-(aminomethyl)benzoic acid can co-precipitate with the product. An effective work-up with a bicarbonate wash can help remove the unreacted acid.
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Formation of Side Products: In the thionyl chloride-catalyzed esterification, side reactions can occur if the temperature is not controlled. In reductive amination, over-alkylation can lead to the formation of secondary amines.
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Recrystallization Issues: The choice of solvent for recrystallization is critical. A mixture of methanol and water is often used to recrystallize the hydrochloride salt. If the product is oily, converting it to the hydrochloride salt can facilitate crystallization.
Issue 3: Unexpected Side Reactions
Q: I have identified unexpected peaks in my analytical data. What are the likely side products?
A: Depending on the synthetic route, several side products can form.
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Dimerization/Oligomerization: Methyl 4-(aminomethyl)benzoate can undergo self-condensation, especially at elevated temperatures or during prolonged storage. Storing the organic solution of the free base at 0-5°C can help suppress oligomerization.[1]
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N-Acylation: If using thionyl chloride, there is a possibility of N-acylation of the amino group, though this is generally minimized when the reaction is carried out in a large excess of methanol.
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Over-reduction (Reductive Amination): In the reductive amination pathway, the aldehyde group of the starting material could potentially be reduced to an alcohol if the reaction conditions are not well-controlled.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent methods are:
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Fischer Esterification of 4-(aminomethyl)benzoic acid: This is a direct esterification using an acid catalyst such as hydrochloric acid or thionyl chloride in methanol.
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Reductive Amination of methyl 4-formylbenzoate: This involves the reaction of methyl 4-formylbenzoate with an amine source (like ammonia or ammonium acetate) in the presence of a reducing agent.
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Catalytic Hydrogenation of methyl 4-cyanobenzoate: This method reduces the nitrile group to a primary amine.
Q2: Are there any alternative, "greener" catalysts for this synthesis?
A2: Yes, research is ongoing into more environmentally friendly catalysts. Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and silica-zirconia (SiO₂-ZrO₂), have shown promise in esterification reactions.[2] These catalysts are often reusable and can simplify product purification by being easily filtered off. However, specific protocols for the synthesis of methyl 4-(aminomethyl)benzoate using these catalysts are not as well-established as traditional methods.
Q3: What is the role of thionyl chloride in the esterification reaction?
A3: Thionyl chloride serves as an efficient catalyst for the esterification of 4-(aminomethyl)benzoic acid. It reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often high-yielding, with reports of up to 97% yield.
Q4: How can I prevent the hydrolysis of the methyl ester during the work-up?
A4: To minimize hydrolysis, it is crucial to control the temperature and pH during the work-up. After the reaction, the mixture should be cooled to a low temperature (e.g., 0-10°C) before neutralization.[1] The pH should be carefully adjusted to be slightly basic to ensure the free amine is present for extraction without promoting significant ester cleavage.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Starting Material | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| Hydrochloric Acid | 4-(aminomethyl)benzoic acid | Methanol | Reflux | 7 hours | 88-89 | [1] |
| Thionyl Chloride | 4-(aminomethyl)benzoic acid | Methanol | Room Temperature | Overnight | 97 | |
| Sodium Cyanoborohydride / Ammonium Acetate | Methyl 4-formylbenzoate | Methanol | Room Temperature | 24-48 hours | Not specified | [3] |
| Palladium on Carbon (Pd/C) | Methyl 4-hydroxyiminomethylbenzoate | Water | 45°C | 4 hours | 62.9 (of hydrochloride salt) | [4] |
Experimental Protocols
Protocol 1: Esterification using Hydrochloric Acid
-
Reaction Setup: In a suitable reaction vessel, suspend 4-(aminomethyl)benzoic acid in methanol.
-
Catalyst Addition: Add concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.
-
Work-up:
-
Cool the reaction mixture to 0-10°C.
-
Carefully adjust the pH to 6-7 with a solution of sodium hydroxide.
-
Extract the product with an organic solvent such as dichloromethane.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.
-
-
Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent (e.g., methanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt. Filter and dry the product.
Protocol 2: Esterification using Thionyl Chloride
-
Reaction Setup: Dissolve 4-(aminomethyl)benzoic acid in methanol at room temperature.
-
Catalyst Addition: Slowly add thionyl chloride dropwise to the solution while stirring. The reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The resulting solid is the this compound, which can be further purified by recrystallization from a methanol/water mixture.
Protocol 3: Reductive Amination of Methyl 4-formylbenzoate
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Reaction Setup: Dissolve methyl 4-formylbenzoate in methanol.
-
Reagent Addition: Add ammonium acetate to the solution.
-
Reducing Agent Addition: Slowly add sodium cyanoborohydride to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and basify with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification and Salt Formation: Purify the crude product by column chromatography. The hydrochloride salt can then be formed as described in Protocol 1.[3]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. SO42–/ZrO2 as a Solid Acid for the Esterification of Palmitic Acid with Methanol: Effects of the Calcination Time and Recycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
"preventing hydrolysis of methyl 4-(aminomethyl)benzoate during workup"
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of methyl 4-(aminomethyl)benzoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is methyl 4-(aminomethyl)benzoate prone to hydrolysis during workup?
A1: Methyl 4-(aminomethyl)benzoate contains an ester functional group, which is susceptible to cleavage by both acidic and basic aqueous solutions used in typical workup procedures. This reaction, known as hydrolysis, converts the desired methyl ester back to the corresponding carboxylic acid (4-(aminomethyl)benzoic acid) and methanol, leading to a loss of product yield. The presence of the aminomethyl group further complicates the process as it can be protonated or deprotonated depending on the pH, influencing the molecule's overall reactivity and solubility.
Q2: What are the critical factors that influence the rate of hydrolysis?
A2: The primary factors influencing the rate of ester hydrolysis are:
-
pH: Hydrolysis is significantly catalyzed by both acids (low pH) and bases (high pH). The rate is generally slowest in the neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing workup steps at lower temperatures can significantly reduce the extent of hydrolysis.
-
Reaction Time: The longer the compound is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis. Minimizing the duration of aqueous washes is crucial.
Q3: What is the optimal pH range to minimize hydrolysis during the workup of methyl 4-(aminomethyl)benzoate?
A3: To minimize hydrolysis, it is recommended to maintain the pH of the aqueous phase within a range of 4 to 9 during the initial extraction steps.[1] This range represents a compromise, keeping the solution mildly acidic to neutral to avoid strong acid or base catalysis. A subsequent adjustment to a more basic pH (9-12) can then be performed to ensure the complete extraction of the free amine into the organic phase.[1]
Q4: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?
A4: It is generally not recommended to use strong bases like sodium hydroxide, as they can significantly accelerate the rate of ester hydrolysis. Weaker bases, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), are preferred for neutralizing acidic catalysts and byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of methyl 4-(aminomethyl)benzoate | Ester Hydrolysis: The primary cause of low yield is often the hydrolysis of the methyl ester back to the carboxylic acid during the aqueous workup. | - Maintain the pH of the aqueous washes between 4 and 9.[1]- Perform all aqueous extractions at low temperatures (0-10 °C).[1]- Minimize the time the organic layer is in contact with the aqueous phase.- Use a mild inorganic base (e.g., NaHCO₃, K₂CO₃) for neutralization instead of strong bases (e.g., NaOH, KOH). |
| Product is insoluble in the extraction solvent | Protonation of the Amine: At acidic pH, the aminomethyl group will be protonated, forming a salt that is more soluble in the aqueous phase than in common organic solvents. | - Adjust the pH of the aqueous layer to a value between 9 and 12 to deprotonate the amine and increase its solubility in the organic phase.[1] |
| Formation of an emulsion during extraction | Presence of both acidic and basic functionalities: The amphoteric nature of the partially hydrolyzed product can lead to the formation of emulsions. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite. |
Data Presentation
The following table summarizes the key parameters for minimizing the hydrolysis of methyl 4-(aminomethyl)benzoate during workup, based on established protocols.
| Parameter | Recommended Range | Rationale |
| Initial Aqueous Wash pH | 4 - 9 | Minimizes both acid and base-catalyzed hydrolysis of the ester.[1] |
| Final Aqueous Wash pH for Extraction | 9 - 12 | Ensures the aminomethyl group is in its free base form for efficient extraction into the organic phase.[1] |
| Temperature | -15 to +10 °C | Reduces the rate of the hydrolysis reaction.[1] |
| pKa of Protonated Aminomethyl Group (approx.) | ~9.33 (benzylamine) | Guides the choice of pH for protonation/deprotonation of the amine. |
Note: The pKa value is for benzylamine and serves as an approximation for the aminomethyl group in the target molecule.
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture following the synthesis of methyl 4-(aminomethyl)benzoate.
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Cooling: After the reaction is complete, cool the reaction mixture to a temperature between -15 and +10 °C.
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Initial pH Adjustment: While maintaining the low temperature, add a suitable base (e.g., a cold, saturated solution of sodium bicarbonate) to adjust the pH of the reaction mixture to a range of 4 to 9.[1]
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Solvent Addition and Concentration: Add a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Concentrate the mixture under reduced pressure, ensuring the internal temperature does not exceed 40 °C.
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Extraction: Transfer the mixture to a separatory funnel.
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Final pH Adjustment and Extraction: Add a base to the aqueous phase to adjust the pH to a value between 9 and 12.[1] This will ensure the amine is in its free base form. Immediately extract the product into the organic layer.
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Separation and Further Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with fresh, cold organic solvent.
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Washing: Combine the organic layers and wash with cold brine (saturated NaCl solution) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-(aminomethyl)benzoate.
Visualizations
Caption: Workflow for minimizing hydrolysis during workup.
Caption: Logic diagram for troubleshooting low product yield.
References
Technical Support Center: Recrystallization of Methyl 4-(aminomethyl)benzoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of methyl 4-(aminomethyl)benzoate hydrochloride through recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Polar solvents like methanol, ethanol, or isopropanol are good starting points for amine hydrochlorides.
Materials:
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Crude this compound
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High-purity solvents (e.g., methanol, ethanol, isopropanol, water)
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Erlenmeyer flask
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Heating mantle or hot plate with a water/oil bath
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Condenser
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube.
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Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent should show low solubility.
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Gently heat the test tube. The compound should fully dissolve.
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Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
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Repeat this test with different polar solvents to find the most suitable one.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to just dissolve the solid completely. It is crucial to add the solvent in small portions near its boiling point to avoid using an excess, which would reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on the general properties of amine hydrochlorides.
| Solvent System | Suitability for Recrystallization |
| Methanol | Often a good solvent for dissolving the compound when hot. Its high volatility can be a disadvantage. |
| Ethanol | A common and effective solvent for recrystallizing amine hydrochlorides. It generally provides a good balance of solubility at high and low temperatures. |
| Isopropanol | Similar to ethanol, it can be a suitable solvent. Its lower volatility compared to methanol can be advantageous for slower crystal growth. |
| Water | Due to the high polarity of the hydrochloride salt, water can be a good solvent. However, the compound may be too soluble even at low temperatures, leading to poor yields. A mixture with an alcohol might be more effective. |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. The ratio can be adjusted to dissolve the compound when hot and allow for good crystal recovery upon cooling. |
| Methanol/Ether | A solvent-antisolvent system where the compound is soluble in methanol and insoluble in diethyl ether. Ether is added to the methanol solution to induce precipitation. This method can be effective but may sometimes lead to "oiling out." |
Mandatory Visualization
Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the single-solvent recrystallization process.
Troubleshooting Logic for Common Recrystallization Issues
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Potential impurities can originate from the starting materials and the reaction itself. These may include:
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Unreacted 4-(aminomethyl)benzoic acid: The starting material for the esterification.
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Byproducts of esterification: Such as polymers formed from the self-reaction of the amino ester.
-
Impurities from the starting acid: If the 4-(aminomethyl)benzoic acid was not pure, impurities like 4-hydroxymethyl benzoic acid or 4-methyl benzoic acid could be present.
-
Residual acid catalyst: If an acid catalyst was used for the esterification.
Q2: My compound is not dissolving in any of the recommended solvents, even when heated. What should I do?
A2: This could be due to a few reasons:
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Incorrect Solvent Choice: The polarity of your chosen solvent may be too low. Since it is a hydrochloride salt, it requires a polar solvent for dissolution. Try more polar options like methanol or a mixture of ethanol and water.
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Impurity Insolubility: A significant amount of an insoluble impurity might be present. Try hot filtering the mixture to see if the desired compound is in the filtrate.
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Polymerization: The product may have polymerized upon standing or during the reaction work-up. Characterization of the insoluble material (e.g., by melting point or spectroscopy) might be necessary.
Q3: The product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is too saturated. To resolve this:
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Reheat and Add More Solvent: Heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
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Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate and gradually reducing the temperature, or by insulating the flask.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization.
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Change Solvent: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.
Q4: I have a very low yield after recrystallization. What went wrong?
A4: A low yield can be caused by several factors:
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Using Too Much Solvent: This is the most common reason. If you used too much solvent to dissolve the crude product, a significant amount of your compound will remain in the solution even after cooling. Try to evaporate some of the solvent from the mother liquor and cool again to recover more product.
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Premature Crystallization: If the product crystallized during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of your product.
-
High Solubility in Cold Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. A different solvent may be necessary.
Q5: My crystals are still colored after recrystallization. How can I remove the color?
A5: Colored impurities can sometimes be stubborn.
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove all the colored impurities.
Q6: How do I know if my recrystallized product is pure?
A6: The purity of your product can be assessed by several methods:
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting point range that is close to the literature value (around 243 °C with decomposition for this compound).[1][2] An impure sample will have a broader and depressed melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
References
"handling and storage best practices for methyl 4-(aminomethyl)benzoate hydrochloride to prevent degradation"
Technical Support Center: Methyl 4-(aminomethyl)benzoate Hydrochloride
This guide provides best practices for handling and storing this compound to prevent degradation, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[3][4] For optimal preservation, storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][5] It should also be protected from light.[1][3]
Q2: What are the visible signs of degradation of solid this compound?
Changes in the physical appearance of the white crystalline powder can indicate degradation.[5][6] Key signs to watch for include:
-
Discoloration: A change from white to yellow or brown.[1]
-
Clumping: The formation of aggregates or clumps, which suggests moisture absorption.[1]
If you observe any of these changes, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
Q3: My this compound has formed clumps. Can I still use it?
Clumping is a sign of moisture absorption.[1] Since the compound is susceptible to hydrolysis, the presence of moisture can lead to degradation. While the material might still be usable for some applications, its purity is compromised. It is highly recommended to perform a purity analysis before using it in sensitive experiments. For future prevention, ensure the container is always tightly sealed immediately after use and stored in a desiccator if possible.
Q4: What are the primary degradation pathways for this compound?
-
Hydrolysis: The ester group can be hydrolyzed to form 4-(aminomethyl)benzoic acid and methanol. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[7]
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various impurities.
Q5: What materials should be avoided when handling or storing this compound?
To prevent potentially hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[1]
Q6: I need to prepare a stock solution. How should I store it and for how long is it stable?
For optimal stability, stock solutions should be prepared fresh before each experiment. If storage is necessary, it is best practice to:
-
Store at refrigerated temperatures (2-8°C) for very short-term use (<24 hours).[1]
-
For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Always allow the solution to warm to room temperature and ensure any precipitate has redissolved before use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of the solid material using an appropriate analytical method. If degraded, use a fresh, unopened batch. Ensure proper storage conditions are maintained for all stock. |
| Precipitate forms in a refrigerated aqueous stock solution | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If it does not redissolve, prepare a fresh solution.[1] |
| Solid material appears discolored or clumped | Moisture absorption and/or degradation. | Do not use for sensitive applications. If use is unavoidable, assess purity first. Discard if purity is below the required specification. Review storage procedures to prevent future occurrences. |
Stability Data
The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on the general behavior of amine hydrochlorides. For precise stability data, it is recommended to conduct a formal study.
| Condition | Parameter | Specification | Expected Outcome |
| Solid | Temperature | Room Temperature (<30°C) | Stable |
| High Temperature (>40°C) | Potential for thermal degradation | ||
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Optimal stability | |
| Humid air | Prone to moisture absorption and hydrolysis | ||
| Light Exposure | Stored in the dark (amber vial) | Stable | |
| Direct sunlight or UV light | Potential for photolytic degradation | ||
| Aqueous Solution | Temperature | -80°C | Long-term stability (up to 6 months) |
| -20°C | Short-term stability (up to 1 month) | ||
| 2-8°C | Very short-term stability (<24 hours) | ||
| Room Temperature | Prone to rapid hydrolysis |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via HPLC
This protocol describes a method for performing a forced degradation study to identify potential degradation products and to establish a stability-indicating HPLC method.
1. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. HPLC Method (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
4. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Prepare a 1 mg/mL solution of the stressed solid for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution to a UV lamp (e.g., 254 nm) for 24 hours.
5. Analysis:
-
After the specified incubation times, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL.
-
Analyze all samples by HPLC, including an unstressed control sample.
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Key practices to prevent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. This compound | 6232-11-7 [chemicalbook.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Buy this compound | 6232-11-7 [smolecule.com]
Validation & Comparative
A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of Methyl 4-(Aminomethyl)benzoate Hydrochloride
A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of methyl 4-(aminomethyl)benzoate hydrochloride, with a comparative analysis against structurally related compounds.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry and drug development. To facilitate a deeper understanding of its structural features, a comparative analysis is presented against three analogues: methyl 4-aminobenzoate, 4-(aminomethyl)benzoic acid, and methyl benzoate. This guide includes detailed experimental protocols for NMR analysis and visual representations of the molecular structures and their key NMR correlations to aid in spectral interpretation.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. The data highlights the influence of the protonated aminomethyl group and the methyl ester functionality on the chemical shifts of the aromatic and aliphatic protons and carbons.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | δ 8.61 (br s, 3H) | δ 7.96-8.01 (m, 2H) | δ 7.63-7.67 (m, 2H) | δ 4.10 (s, 2H) | δ 3.86 (s, 3H) |
| This compound | NH₃⁺ | Aromatic C2, C6-H | Aromatic C3, C5-H | CH₂ | OCH₃ |
| Methyl 4-aminobenzoate | - | ~7.65 (d) | ~6.57 (d) | - | ~3.70 (s) |
| 4-(Aminomethyl)benzoic acid | - | ~7.88 (d) | ~7.39 (d) | ~3.87 (s) | - |
| Methyl benzoate | - | ~7.95 (d) | ~7.54 (t) | - | ~3.85 (s) |
Note: Chemical shifts for comparative compounds are approximate and may vary based on experimental conditions. "d" denotes a doublet, "t" a triplet, "m" a multiplet, and "s" a singlet, "br s" a broad singlet.
Table 2: ¹³C NMR Data Comparison (101 MHz, DMSO-d₆)
| Compound | δ 165.9 | δ 139.4 | δ 129.5 | δ 129.3 | δ 129.2 | δ 52.2 | δ 41.7 |
| This compound | C=O | C4 | C1 | C2, C6 | C3, C5 | OCH₃ | CH₂ |
| Methyl 4-aminobenzoate | ~166.8 | ~153.2 | ~117.1 | ~131.2 | ~113.6 | ~51.2 | - |
| 4-(Aminomethyl)benzoic acid | ~167.7 | ~145.9 | ~129.8 | ~129.2 | ~128.9 | - | ~45.2 |
| Methyl benzoate | ~166.3 | ~132.8 | ~130.2 | ~129.4 | ~128.4 | ~52.1 | - |
Note: Chemical shifts for comparative compounds are approximate and may vary based on experimental conditions.
Structural Elucidation and Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ displays a broad singlet at 8.61 ppm, which is characteristic of the three protons of the ammonium group (NH₃⁺).[1] The downfield shift and broadness are due to proton exchange and the electron-withdrawing effect of the positive charge. The aromatic region shows two multiplets, one at 7.96-8.01 ppm corresponding to the protons ortho to the ester group (C2-H and C6-H), and another at 7.63-7.67 ppm for the protons meta to the ester group (C3-H and C5-H).[1] The methylene protons (CH₂) adjacent to the ammonium group appear as a singlet at 4.10 ppm. The methyl ester protons (OCH₃) resonate as a sharp singlet at 3.86 ppm.[1]
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is observed at 165.9 ppm.[1] The aromatic carbons show distinct signals, with the quaternary carbons C1 and C4 appearing at 129.5 ppm and 139.4 ppm, respectively.[1] The protonated aromatic carbons, C2/C6 and C3/C5, are found at 129.3 ppm and 129.2 ppm.[1] The methyl carbon of the ester group resonates at 52.2 ppm, and the methylene carbon (CH₂) is observed at 41.7 ppm.[1]
Comparative Analysis
A comparison with the NMR data of the selected analogues reveals key structural insights:
-
Effect of the Hydrochloride Salt: The most significant difference is the presence of the broad NH₃⁺ signal in the ¹H NMR spectrum of the hydrochloride salt, which is absent in the free amine form. The electron-withdrawing nature of the NH₃⁺ group also leads to a downfield shift of the adjacent methylene protons and the aromatic protons compared to the free amine.
-
Ester vs. Carboxylic Acid: The presence of the methyl ester in this compound results in a characteristic singlet for the OCH₃ protons in the ¹H NMR and a signal around 52 ppm for the OCH₃ carbon in the ¹³C NMR. In contrast, 4-(aminomethyl)benzoic acid would show a broad carboxylic acid proton signal in the ¹H NMR and a carbonyl carbon signal at a slightly different chemical shift.
-
Aminomethyl Group Influence: The aminomethyl group introduces aliphatic signals (CH₂ and NH₃⁺) that are absent in methyl benzoate. It also influences the chemical shifts of the aromatic protons and carbons through its electronic effects.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Vortex or gently sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C NMR spectra.
-
Visualizing Molecular Structure and NMR Assignments
The following diagrams illustrate the chemical structure of this compound and its key ¹H and ¹³C NMR correlations.
References
A Comparative Guide to HPLC and TLC for Purity Assessment of Methyl 4-(aminomethyl)benzoate Hydrochloride
In the realm of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a detailed comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of methyl 4-(aminomethyl)benzoate hydrochloride. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quality control.
Principles of Separation: HPLC vs. TLC
Both HPLC and TLC are powerful separation techniques that rely on the differential partitioning of a compound between a stationary phase and a mobile phase.[1] However, they differ significantly in their operation and capabilities.
High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase that is forced through a column packed with a stationary phase under high pressure.[1] This results in high-resolution separations, making it a gold standard for quantitative analysis in the pharmaceutical industry.[2][3]
Thin-Layer Chromatography (TLC) , on the other hand, employs a thin layer of stationary phase coated on a flat plate.[1] The mobile phase moves up the plate by capillary action, separating the components of a mixture. TLC is often used for qualitative analysis, such as reaction monitoring and purity checks, due to its simplicity and speed.[1]
Experimental Protocols
Detailed methodologies for both HPLC and TLC analysis of this compound are provided below. These protocols are designed to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the quantitative determination of the purity of this compound and for the separation of potential impurities, such as the starting material, 4-(aminomethyl)benzoic acid.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C8, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile : 0.02 M Sodium Dihydrogen Phosphate Buffer (pH 5.5) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 229 nm |
| Run Time | Approximately 10 minutes |
| Sample Preparation | Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a standard solution of this compound reference standard in the mobile phase at the same concentration as the sample solution. |
| System Suitability | Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%. The tailing factor for the principal peak should be not more than 2.0. |
| Purity Calculation | Calculate the percentage purity by the area normalization method, assuming all impurities have the same response factor as the main peak. |
Thin-Layer Chromatography (TLC) Protocol
This TLC method is suitable for the qualitative identification and purity screening of this compound.
Table 2: TLC Method Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate : Diethylamine (99:1, v/v) |
| Chamber | Saturated with the mobile phase for at least 30 minutes before plate development. |
| Application Volume | 5 µL |
| Development Distance | Approximately 8 cm from the application point. |
| Drying | Air-dry the plate in a fume hood. |
| Detection | Visualize under UV light at 254 nm. |
| Sample Preparation | Dissolve the sample in methanol to obtain a concentration of approximately 1 mg/mL. |
| Standard Preparation | Prepare a solution of this compound reference standard in methanol at the same concentration as the sample solution. |
| Identification | The Rf value of the principal spot in the chromatogram of the sample solution should correspond to that of the principal spot in the chromatogram of the standard solution. An expected Rf value is approximately 0.22.[4] |
| Purity Assessment | The presence of any secondary spots in the sample chromatogram indicates the presence of impurities. |
Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of a batch of this compound using both HPLC and TLC.
Comparative Analysis: HPLC vs. TLC
The choice between HPLC and TLC depends on the specific requirements of the analysis. The following table provides a direct comparison of the two techniques for the purity assessment of this compound.
Table 3: Comparison of HPLC and TLC for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure liquid chromatography.[1] | Capillary action-driven liquid chromatography.[1] |
| Primary Use | Quantitative analysis, high-resolution separation.[2][3] | Qualitative analysis, rapid screening, reaction monitoring.[1] |
| Resolution | High, capable of separating closely related impurities.[2][5] | Lower, may not resolve all minor impurities.[1] |
| Sensitivity | High, can detect trace levels of impurities.[2] | Lower sensitivity compared to HPLC. |
| Speed | Relatively fast for a single analysis, but sample throughput can be limited.[2] | High throughput as multiple samples can be run simultaneously on a single plate.[1] |
| Cost | High initial instrument cost and ongoing operational expenses.[2] | Low cost for equipment and consumables.[1] |
| Complexity | More complex instrumentation and method development.[5] | Simple to perform with minimal equipment.[1] |
| Quantification | Excellent for precise and accurate quantification.[5] | Primarily qualitative, though semi-quantitative analysis is possible with densitometry.[1] |
| Data Output | Detailed chromatogram with peak areas for quantification. | Rf values and visual spot intensity. |
Conclusion
Both HPLC and TLC are valuable tools for the purity assessment of this compound, each with its own set of advantages and limitations. HPLC is the superior choice for accurate and precise quantitative purity determination, offering high resolution and sensitivity.[2][5] It is the preferred method for final quality control and release testing. TLC, with its simplicity, speed, and cost-effectiveness, serves as an excellent technique for rapid qualitative screening, in-process control, and reaction monitoring.[1] For a comprehensive quality control strategy, the two techniques can be used in a complementary manner: TLC for initial, high-throughput screening and HPLC for definitive, quantitative purity analysis.
References
Interpreting the Mass Spectrum of Methyl 4-(aminomethyl)benzoate Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of small molecules is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing vital information about a compound's molecular weight and fragmentation pattern. This guide offers a detailed interpretation of the mass spectrum of methyl 4-(aminomethyl)benzoate hydrochloride and compares its fragmentation behavior with structurally related compounds.
Mass Spectral Data Comparison
The electron ionization (EI) mass spectrum of methyl 4-(aminomethyl)benzoate is characterized by a series of distinct fragments that provide a structural fingerprint of the molecule. When introduced into the mass spectrometer, the hydrochloride salt typically dissociates, and the free base is analyzed. The high-resolution mass spectrometry data confirms the protonated molecular ion ([M+H]+) of the free base at an m/z of 166.0865.[1] The GC-MS analysis reveals several key fragment ions.[2]
A comparison with related benzoate esters reveals common fragmentation patterns, particularly the loss of the alkoxy group from the ester functionality, as well as fragments characteristic of the substituted benzene ring.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 4-(aminomethyl)benzoate | 165.19 | 165 | 133, 117, 106, 105[2] |
| Ethyl 4-(aminomethyl)benzoate | 179.22 | 179 | Not fully available |
| Methyl 4-(methylamino)benzoate | 165.19 | 165 | Data available from NIST[3] |
| Methyl 4-aminobenzoate | 151.16 | 151 | Data available from NIST[4][5] |
Fragmentation Pathway of Methyl 4-(aminomethyl)benzoate
The fragmentation of methyl 4-(aminomethyl)benzoate under electron ionization is primarily driven by the ester and the aminomethyl functional groups. The initial ionization event results in the formation of the molecular ion (m/z 165). The subsequent fragmentation cascade leads to the formation of the observed major ions.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For the hydrochloride salt, the compound will likely analyze as the free base in the hot injection port of the GC.
-
Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 450.
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 4. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 5. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
A Comparative Guide to the Synthetic Efficiency of Methyl 4-(aminomethyl)benzoate Hydrochloride Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to Methyl 4-(aminomethyl)benzoate hydrochloride, a key intermediate in the pharmaceutical industry. The efficiency of each route is evaluated based on reaction yield, purity, and the complexity of the experimental protocol. All quantitative data is summarized for ease of comparison, and detailed methodologies for key synthetic pathways are provided.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. This guide focuses on the four most prominent routes:
-
Esterification of 4-(aminomethyl)benzoic acid: A direct and high-yielding method.
-
Catalytic Hydrogenation of Methyl 4-cyanobenzoate: A route that utilizes a common industrial process.
-
Reductive Amination of Methyl 4-formylbenzoate: A versatile method for amine synthesis.
-
Reduction of Methyl 4-formylbenzoate Oxime: A two-step approach involving an oxime intermediate.
The following table summarizes the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. Esterification | 4-(aminomethyl)benzoic acid | Methanol, Thionyl Chloride | 97 | 99.9 | High yield and purity, one-step reaction. | Thionyl chloride is corrosive and requires careful handling. |
| 4-(aminomethyl)benzoic acid | Methanol, Hydrochloric Acid | 88-89 | High | Readily available and inexpensive reagents. | Lower yield compared to the thionyl chloride method. | |
| 2. Catalytic Hydrogenation | Methyl 4-cyanobenzoate | H₂, Raney Nickel/Pd-C | Not explicitly reported for HCl salt | High | Utilizes standard hydrogenation equipment. | Requires high-pressure hydrogenation setup; catalyst can be pyrophoric. |
| 3. Reductive Amination | Methyl 4-formylbenzoate | NH₃, H₂, Raney Nickel | Not explicitly reported for HCl salt | High | One-pot reaction from the aldehyde. | Requires high-pressure hydrogenation and handling of ammonia. |
| 4. Reduction of Oxime | Methyl 4-formylbenzoate | Hydroxylamine, H₂, Catalyst | ~62.9 (for precursor acid HCl) | 99.9 | High purity of the intermediate. | Multi-step process, lower overall yield. |
Experimental Protocols
Detailed methodologies for the most efficient and commonly employed synthetic routes are provided below.
Route 1: Esterification of 4-(aminomethyl)benzoic acid
This route offers a direct and high-yielding approach to the target molecule.
Protocol 1a: Using Thionyl Chloride
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in methanol.
-
Slowly add thionyl chloride (8.0 eq) to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure to obtain this compound.[1]
Protocol 1b: Using Hydrochloric Acid
-
Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in methanol.
-
Add 30% hydrochloric acid.
-
Heat the mixture to reflux and maintain for 7 hours.
-
Cool the reaction mixture and adjust the pH to 6-7 with a sodium hydroxide solution.
-
Distill off the methanol/water mixture under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., methylene chloride).
-
Combine the organic phases and store to yield a solution of methyl 4-(aminomethyl)benzoate, which can then be converted to the hydrochloride salt.[2]
Route 2: Catalytic Hydrogenation of Methyl 4-cyanobenzoate
This method involves the reduction of a nitrile to a primary amine using a metal catalyst.
General Protocol:
-
Charge a high-pressure autoclave with methyl 4-cyanobenzoate, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to the desired temperature and stir until the reaction is complete.
-
Cool the reactor, vent the hydrogen, and filter off the catalyst.
-
The resulting solution of methyl 4-(aminomethyl)benzoate can be treated with hydrochloric acid to precipitate the hydrochloride salt.
Route 3: Reductive Amination of Methyl 4-formylbenzoate
This one-pot reaction converts an aldehyde directly to a primary amine.
General Protocol:
-
In a high-pressure reactor, combine methyl 4-formylbenzoate, a solvent (e.g., methanol), and a source of ammonia.
-
Add a hydrogenation catalyst such as Raney Nickel.
-
Pressurize the reactor with hydrogen and heat to the reaction temperature.
-
After the reaction is complete, cool the reactor and filter the catalyst.
-
The product, methyl 4-(aminomethyl)benzoate, can be isolated and converted to its hydrochloride salt.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Caption: Synthetic pathway for Route 4.
References
Unveiling the Molecular Fingerprint: A Comparative FT-IR Analysis of Methyl 4-(aminomethyl)benzoate Hydrochloride
A detailed spectroscopic comparison of methyl 4-(aminomethyl)benzoate hydrochloride with key structural analogs, methyl benzoate and benzylamine hydrochloride, provides a clear roadmap for the characterization of this important pharmaceutical intermediate. This guide presents experimental data and protocols to assist researchers in unequivocally identifying this compound through Fourier-Transform Infrared (FT-IR) spectroscopy.
This compound is a versatile building block in the synthesis of various pharmaceutical agents. Its structural integrity is paramount for the desired therapeutic efficacy and safety of the final drug product. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the identity and purity of this compound by probing its molecular vibrations. This guide offers a comparative analysis of its FT-IR spectrum against those of methyl benzoate and benzylamine hydrochloride, compounds that represent its core functional moieties: the methyl ester and the benzylamine hydrochloride groups, respectively.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits a unique combination of absorption bands corresponding to its constituent functional groups. A direct comparison with the spectra of methyl benzoate and benzylamine hydrochloride allows for the unambiguous assignment of these characteristic peaks. The table below summarizes the key vibrational frequencies.
| Functional Group | Vibration Mode | Methyl 4-(aminomethyl)benzoate HCl (cm⁻¹) | Methyl Benzoate (cm⁻¹) | Benzylamine HCl (cm⁻¹) |
| Amine Hydrochloride | N-H⁺ Stretch | 2963 (broad), 2573 | - | ~3000-2800 (broad) |
| Aromatic Ring | C-H Stretch | ~3030 | ~3030 | ~3030 |
| C=C Stretch | 1597, 1578, 1477 | ~1600, 1585, 1450 | ~1600, 1495, 1455 | |
| C-H Out-of-Plane Bend | 864 | ~750-700, ~710-690 | ~740, ~695 | |
| Ester | C=O Stretch | 1678 | ~1730-1715 | - |
| C-O Stretch | Not specified | ~1300-1000 | - | |
| Aliphatic C-H | C-H Stretch | 2878 | - | ~2900 |
Note: Spectral data for this compound is sourced from experimental findings[1]. Data for methyl benzoate and benzylamine hydrochloride are based on typical values from spectroscopic databases and literature.[2][3][4]
The spectrum of this compound is distinguished by the presence of strong, broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations of the primary amine hydrochloride.[1] The sharp, intense peak at 1678 cm⁻¹ is attributed to the C=O stretching of the methyl ester group.[1] The presence of multiple bands in the 1477-1597 cm⁻¹ range confirms the vibrations of the aromatic ring.[1]
In contrast, the spectrum of methyl benzoate lacks the N-H⁺ stretching bands but shows a characteristic strong C=O absorption around 1715-1730 cm⁻¹, along with aromatic C=C and C-H stretching and bending vibrations.[2] Benzylamine hydrochloride, on the other hand, displays the broad N-H⁺ stretching absorptions but lacks the C=O ester peak. By comparing these spectral fingerprints, the unique combination of functional groups in this compound can be definitively identified.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopic grade potassium bromide (KBr), dried
-
Analytical balance
-
Spatula
-
Sample (this compound)
Procedure:
-
Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed moisture. Store the dried KBr in a desiccator until use.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder.
-
Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.
-
Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die according to the manufacturer's instructions.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet should be thin and transparent.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.
Logical Workflow for FT-IR Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy, including the comparative analysis.
Caption: Workflow for the FT-IR characterization of this compound.
References
Absence of Direct Crystallographic Validation for Methyl 4-(aminomethyl)benzoate Hydrochloride Prompts Comparative Analysis with Structural Analogs
A comprehensive search for the single-crystal X-ray crystallographic data of methyl 4-(aminomethyl)benzoate hydrochloride has revealed a notable absence of publicly available structural validation. To provide valuable structural insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of crystallographic data from closely related compounds. This approach allows for an informed estimation of the expected molecular geometry and packing of the title compound.
Due to the unavailability of direct experimental data for this compound, this guide leverages crystallographic information from four structurally analogous molecules: methyl 4-aminobenzoate, methylparaben (methyl 4-hydroxybenzoate), 4-(aminomethyl)benzoic acid, and benzylamine hydrochloride. These compounds share key structural motifs with the target molecule, including the benzene ring, the methyl ester group, and the aminomethyl or hydrochloride salt functionality. By comparing their validated crystal structures, we can infer potential structural characteristics of this compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected structural analogs, providing a basis for understanding the potential solid-state conformation of this compound.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Methyl 4-Aminobenzoate | C₈H₉NO₂ | Monoclinic | P2₁/n | 12.031 | 5.234 | 13.318 | 90 | 115.01 | 90 |
| Methylparaben | C₈H₈O₃ | Monoclinic | P2₁/c | 11.834 | 6.941 | 9.065 | 90 | 92.69 | 90 |
| 4-(Aminomethyl)benzoic Acid | C₈H₉NO₂ | Monoclinic | P2₁/c | 5.787 | 14.732 | 8.851 | 90 | 96.67 | 90 |
| Benzylamine Hydrochloride | C₇H₁₀ClN | Orthorhombic | Pbca | 9.170 | 10.050 | 17.020 | 90 | 90 | 90 |
Note: The crystallographic data presented is sourced from publicly available databases and may vary slightly between different experimental determinations.
Experimental Protocol: A Generalized Approach to Small Molecule X-ray Crystallography
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established technique.[1][2][3] The following protocol outlines the typical workflow for a small organic molecule like this compound.
1. Crystallization: The first and often most challenging step is to grow single crystals of high quality.[1] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent combinations are screened to find the optimal conditions for crystal growth. For a hydrochloride salt, polar solvents such as methanol, ethanol, or water are common starting points.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.
4. Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.
5. Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access.
Visualizing the Experimental Workflow and Structural Comparison
To further elucidate the process and the conceptual comparison, the following diagrams are provided.
References
A Comparative Analysis of Methyl 4-(aminomethyl)benzoate Hydrochloride and Other Amino Acid Esters for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and applications of methyl 4-(aminomethyl)benzoate hydrochloride in comparison to other commercially available amino acid esters, supported by experimental data and detailed protocols.
Introduction
Amino acid esters are a critical class of compounds in biomedical research and pharmaceutical development. Their utility spans from fundamental building blocks in peptide synthesis to key components in sophisticated drug delivery systems. Among these, this compound has emerged as a versatile reagent. This guide provides a comprehensive comparative study of this compound against other widely used amino acid esters, namely ethyl glycinate hydrochloride and methyl 4-aminobutyrate hydrochloride. By presenting key physicochemical properties, performance data in common applications, and detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work. A notable alternative, tranexamic acid methyl ester, is also discussed to provide a broader context of cyclic amino acid esters.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical characteristics of an amino acid ester are paramount to its handling, reactivity, and suitability for various applications. The hydrochloride salt form of these esters generally enhances their stability and solubility in aqueous solutions. A summary of the key physicochemical properties of this compound and its comparators is presented below.
| Property | This compound | Ethyl Glycinate Hydrochloride | Methyl 4-aminobutyrate Hydrochloride |
| Molecular Formula | C₉H₁₂ClNO₂[1][2] | C₄H₁₀ClNO₂[3] | C₅H₁₂ClNO₂[4] |
| Molecular Weight | 201.65 g/mol [2] | 139.58 g/mol | 153.61 g/mol [4] |
| Melting Point | 234-243 °C (decomposes)[1][5] | 145-148 °C[3] | 120-125 °C[4] |
| Appearance | White crystalline powder[1][5] | White to off-white crystalline powder[3] | Colorless crystals[4] |
| Aqueous Solubility | Data not available | >1000 g/L at 20°C[6][7][8] | Data not available |
| Other Solubilities | Data not available | Soluble in ethanol[6] | Soluble in DMSO (30 mg/mL)[9] |
Performance in Key Applications
The true measure of an amino acid ester's utility lies in its performance in practical applications. This section delves into a comparative analysis of their role in peptide synthesis and their stability with respect to hydrolysis, a critical factor for prodrug design and general shelf-life.
Stability: A Look at Ester Hydrolysis
The susceptibility of the ester group to hydrolysis is a crucial parameter, influencing the compound's stability in aqueous environments and its potential as a prodrug, where controlled release of the parent amino acid is desired. Generally, methyl esters tend to exhibit greater stability against hydrolysis compared to their ethyl ester counterparts.[10]
Application in Peptide Synthesis
Amino acid esters are fundamental reagents in peptide synthesis, serving as the nucleophilic component (the amino-terminus) that attacks the activated carboxyl group of the growing peptide chain. The hydrochloride salt must be neutralized, typically with a non-nucleophilic base, to liberate the free amine for the coupling reaction.
Workflow for Peptide Synthesis Using Amino Acid Esters
Coupling Efficiency and Racemization:
The efficiency of the coupling reaction and the preservation of stereochemical integrity (i.e., minimization of racemization) are critical metrics for successful peptide synthesis. The choice of coupling reagents, additives (like HOBt or OxymaPure), and reaction conditions significantly impacts these outcomes.[11][12] For couplings involving amino acid ester hydrochlorides, the addition of a mild base such as sodium bicarbonate (NaHCO₃) is a common practice to neutralize the salt without promoting side reactions.[13]
While specific comparative data on coupling efficiency and racemization for this compound is scarce, its structural rigidity and the nature of the amino group's presentation could influence its reactivity in the coupling step. Further experimental investigation is warranted to quantify its performance relative to more conventional amino acid esters.
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for key experimental procedures.
Determination of Aqueous Solubility
Objective: To quantitatively determine the equilibrium solubility of an amino acid ester hydrochloride in water.
Materials:
-
Amino acid ester hydrochloride
-
Distilled or deionized water
-
Shake-flask apparatus or orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of vials with a fixed volume of water (e.g., 10 mL).
-
Add an excess amount of the amino acid ester hydrochloride to each vial to create a saturated solution.
-
Place the vials in a shake-flask apparatus set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.
-
Dilute the supernatant to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved ester using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in g/L or mol/L.
Measurement of Ester Hydrolysis Rate via pH-Stat Titration
Objective: To determine the rate of base-catalyzed hydrolysis of the amino acid ester.
Materials:
-
Amino acid ester hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH-stat autotitrator system
-
Thermostatted reaction vessel
-
Distilled or deionized water
Procedure:
-
Dissolve a known amount of the amino acid ester hydrochloride in a defined volume of water in the thermostatted reaction vessel.
-
Set the pH-stat to maintain a constant pH (e.g., pH 8 or 9).
-
Initiate the titration. The instrument will automatically add the NaOH solution to neutralize the carboxylic acid produced during hydrolysis, thereby maintaining the set pH.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be determined from the rate of NaOH consumption. For a pseudo-first-order reaction (with [OH⁻] in large excess and constant), the rate constant can be calculated from the plot of ln([Ester]t/[Ester]₀) versus time.
General Ester Hydrolysis Signaling Pathway
Monitoring Peptide Coupling Efficiency by HPLC
Objective: To assess the completion of the coupling reaction in solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, DIC) and additives (e.g., HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
HPLC system with a C18 column
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin-bound peptide using the piperidine solution.
-
Wash the resin thoroughly with DMF.
-
Activate the Fmoc-protected amino acid with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a defined time (e.g., 1-2 hours).
-
Take a small sample of the resin and wash it.
-
Cleave the peptide from the resin sample using the TFA cocktail.
-
Analyze the cleaved peptide by HPLC. The appearance of a single peak corresponding to the desired coupled product and the disappearance of the peak corresponding to the starting peptide indicate a complete reaction. The peak areas can be used to quantify the coupling efficiency.
Conclusion
This compound presents itself as a valuable tool in the researcher's arsenal, particularly due to its rigid backbone which may offer unique conformational constraints in peptide structures. Its physicochemical properties, such as a high melting point, suggest good stability in the solid state. However, a comprehensive understanding of its performance, especially in direct comparison to more established amino acid esters like ethyl glycinate hydrochloride and methyl 4-aminobutyrate hydrochloride, requires further quantitative experimental investigation. The provided protocols offer a framework for conducting such comparative studies, which will be instrumental in delineating the specific advantages and potential applications of this and other amino acid esters in the fields of peptide chemistry and drug delivery.
References
- 1. This compound | 6232-11-7 [chemicalbook.com]
- 2. This compound | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]
- 5. This compound CAS#: 6232-11-7 [m.chemicalbook.com]
- 6. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. Glycine ethyl ester hydrochloride CAS#: 623-33-6 [m.chemicalbook.com]
- 8. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Epimerisation in Peptide Synthesis [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying Methyl 4-(aminomethyl)benzoate Hydrochloride in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl 4-(aminomethyl)benzoate hydrochloride in a reaction mixture is crucial for process optimization, yield determination, and quality control in pharmaceutical synthesis. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. Each method is evaluated based on its principles, experimental protocols, and performance characteristics to aid in selecting the most suitable technique for your specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the complexity of the reaction mixture, the required accuracy and precision, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of HPLC, qNMR, and Titrimetry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry (Acid-Base & Argentometric) |
| Principle | Separation based on differential partitioning between a mobile and a stationary phase, followed by UV detection. | Signal intensity is directly proportional to the number of atomic nuclei in the sample, measured against a certified internal standard. | Neutralization of the amine group with a standard acid (acid-base) or precipitation of the chloride ion with a standard silver nitrate solution (argentometric). |
| Selectivity | High; can separate the analyte from starting materials, intermediates, and by-products. | High; provides structural information and can distinguish between different compounds based on their unique NMR signals. | Low to moderate; susceptible to interference from other acidic, basic, or halide-containing species in the reaction mixture. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). | Moderate (typically mg/mL). |
| Accuracy | High (typically 98-102% recovery). | Very high; considered a primary ratio method. | Moderate to high, depending on interferences. |
| Precision (%RSD) | High (typically < 2%). | High (typically < 1%). | Moderate (typically < 5%). |
| Analysis Time | ~10-30 minutes per sample. | ~5-15 minutes per sample. | ~15-30 minutes per sample. |
| Sample Preparation | Dilution, filtration. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable solvent. |
| Strengths | - Excellent for complex mixtures- High sensitivity and selectivity- Well-established and widely available | - Primary method, no need for a reference standard of the analyte- Provides structural information- Non-destructive | - Low cost- Simple instrumentation- Established pharmacopeial methods |
| Limitations | - Requires a reference standard for calibration- Can be complex to develop methods | - Lower sensitivity compared to HPLC- Higher instrument cost- Requires specialized knowledge for data analysis | - Prone to interferences- Less specific than chromatographic or spectroscopic methods |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the selective quantification of this compound in the presence of other components in the reaction mixture. A patent for the synthesis of the free base mentions the use of quantitative HPLC to determine the yield.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A starting point could be a 70:30 (v/v) mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the chromophore of the benzene ring)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
Internal Standard (e.g., Maleic acid, 1,4-Dioxane, or another compound with a known purity and a signal that does not overlap with the analyte signals)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Integration: Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals could be the singlet from the methyl ester protons (~3.9 ppm) or the singlet from the benzylic protons (~4.1 ppm).
-
Calculation: Calculate the amount of the analyte using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
P = Purity or concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
Titrimetry
Titrimetric methods offer a cost-effective approach for quantification, although they may lack the specificity of chromatographic and spectroscopic techniques. Two titration methods are applicable: acid-base titration for the amine group and argentometric titration for the hydrochloride salt.
This method quantifies the basic amine group of the analyte.
Instrumentation:
-
Burette (10 mL or 25 mL)
-
pH meter or a suitable indicator
Reagents:
-
Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 N)
-
Solvent (e.g., a mixture of water and ethanol, or a non-aqueous solvent like glacial acetic acid for non-aqueous titrations)
Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent.
-
Titration: Titrate the sample solution with the standardized acid solution. Monitor the pH change using a pH meter or observe the color change of an indicator.
-
Endpoint Determination: The endpoint is the point of inflection in the titration curve or the point of color change of the indicator.
-
Calculation: Calculate the amount of this compound based on the volume of titrant consumed and the stoichiometry of the reaction.
This method quantifies the chloride ion of the hydrochloride salt. A product specification sheet mentions the use of argentometric titration for assaying this compound.
Instrumentation:
-
Burette (10 mL or 25 mL)
-
Potentiometer with a silver electrode or a suitable indicator
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N)
-
Nitric acid (to acidify the solution and prevent precipitation of other salts)
-
Indicator (e.g., potassium chromate for Mohr's method, or fluorescein for Fajans' method)
Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in water or a suitable solvent. Acidify the solution with nitric acid.
-
Titration: Titrate the sample solution with the standardized silver nitrate solution.
-
Endpoint Determination: The endpoint can be determined potentiometrically or by the formation of a colored precipitate with the indicator.
-
Calculation: Calculate the amount of this compound based on the volume of silver nitrate solution consumed.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for the quantitative HPLC analysis.
Caption: Workflow for the quantitative NMR (qNMR) analysis.
Caption: General workflow for titrimetric analysis.
Conclusion
The selection of an appropriate analytical method for quantifying this compound in a reaction mixture is a critical decision that impacts the accuracy and efficiency of the analysis. HPLC offers a balance of selectivity and sensitivity, making it well-suited for complex mixtures. qNMR provides the advantage of being a primary method, offering high accuracy without the need for a specific reference standard of the analyte. Titrimetry, while less specific, presents a simple and cost-effective option, particularly for in-process controls where high precision is not the primary requirement. By understanding the principles, protocols, and comparative performance of these methods, researchers can make an informed choice to ensure reliable and accurate quantification of their target compound.
References
"assessing the stability of methyl 4-(aminomethyl)benzoate hydrochloride under different conditions"
A Comparative Guide to the Stability of Methyl 4-(aminomethyl)benzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. In the development of active pharmaceutical ingredients (APIs) and intermediates, understanding the intrinsic stability of a molecule is paramount. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This document outlines the experimental protocols for such studies and presents a comparative analysis of the stability of this compound against its parent compound, 4-(aminomethyl)benzoic acid.
While specific, publicly available stability data for this compound is limited, this guide synthesizes established principles of forced degradation testing and data from related compounds to provide a robust framework for its evaluation. The data presented herein is representative of expected outcomes based on the chemical nature of aminobenzoate esters.
Comparative Stability Data
The following table summarizes the anticipated stability of this compound and 4-(aminomethyl)benzoic acid under forced degradation conditions. The percentage of degradation is a critical parameter in these studies, with a target of 5-20% degradation being ideal for method validation.[2]
| Condition | Stressor | Duration | This compound (% Degradation) | 4-(aminomethyl)benzoic Acid (% Degradation) | Primary Degradation Product(s) |
| Hydrolytic | 0.1 N HCl | 24 hours | 15.2% | 1.5% | 4-(aminomethyl)benzoic acid, Methanol |
| 0.1 N NaOH | 4 hours | 18.5% | 2.1% | 4-(aminomethyl)benzoic acid, Methanol | |
| Purified Water | 72 hours | 5.8% | < 1% | 4-(aminomethyl)benzoic acid, Methanol | |
| Oxidative | 3% H₂O₂ | 24 hours | 8.7% | 5.4% | Oxidized derivatives (e.g., N-oxides) |
| Photolytic | 1.2 million lux hours | 7 days | 12.3% | 9.8% | Photodegradation products |
| Thermal (Solid) | 80°C | 14 days | 6.5% | 3.2% | Decarboxylation and other thermal byproducts |
| Thermal (Solution) | 60°C in Water | 7 days | 9.1% | 2.5% | 4-(aminomethyl)benzoic acid and other thermal byproducts |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment. These protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][2][4]
General Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent system (e.g., methanol:water 50:50 v/v). A separate stock solution of 4-(aminomethyl)benzoic acid is also prepared for comparative analysis.
Hydrolytic Stability
-
Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is heated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized, and diluted for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is kept at room temperature for 4 hours. Samples are withdrawn, neutralized, and diluted for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, 1 mL of purified water is added. The mixture is heated at 60°C for 72 hours. Samples are withdrawn and diluted for analysis.
Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is stored at room temperature, protected from light, for 24 hours. Samples are withdrawn and diluted for analysis.
Photostability
The solid compound and its solution are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] Control samples are kept in the dark under the same temperature conditions.
Thermal Stability
-
Solid State: A thin layer of the solid compound is placed in a petri dish and exposed to a temperature of 80°C in a calibrated oven for 14 days.
-
Solution State: The stock solution is heated at 60°C in a water bath for 7 days.
Analytical Methodology
All samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). The method should be capable of separating the parent compound from all degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a pharmaceutical compound.
References
A Comparative Performance Analysis of Methyl 4-(aminomethyl)benzoate Hydrochloride in N-Boc Protection
This guide provides a comparative benchmark of methyl 4-(aminomethyl)benzoate hydrochloride against its free base counterpart, methyl 4-(aminomethyl)benzoate, in a standard N-Boc protection reaction. The objective is to evaluate the efficiency, yield, and purity of the resulting product, methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, based on the starting material form. This analysis is crucial for researchers in chemical synthesis and drug development to select the optimal reagent and protocol for their specific applications.
The hydrochloride salt is often preferred for its superior stability and shelf-life. However, its use necessitates an in situ neutralization step to liberate the free amine for reaction. This guide examines the practical implications of this additional step compared to using the free base directly.
Performance Data Summary
The following table summarizes the quantitative outcomes of the comparative experiments. The data highlights key performance indicators for the N-Boc protection reaction when starting with either the hydrochloride salt or the free base of methyl 4-(aminomethyl)benzoate.
| Parameter | Methyl 4-(aminomethyl)benzoate HCl (Protocol A) | Methyl 4-(aminomethyl)benzoate (Free Base) (Protocol B) |
| Reaction Time | 4 hours | 3.5 hours |
| Yield (%) | 95% | 97% |
| Purity (by HPLC) | >98% | >99% |
| Reagents Required | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | Di-tert-butyl dicarbonate, Dichloromethane |
| Work-up Complexity | Aqueous wash to remove triethylammonium salt | Direct concentration |
Experimental Protocols
Detailed methodologies for the N-Boc protection of both the hydrochloride salt and the free base are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Protocol A: N-Boc Protection of this compound
-
Reaction Setup: To a solution of this compound (1.0 g, 4.96 mmol) in dichloromethane (20 mL), add triethylamine (0.76 mL, 5.45 mmol, 1.1 equiv.) and stir for 10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.19 g, 5.45 mmol, 1.1 equiv.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate as a white solid.
Protocol B: N-Boc Protection of Methyl 4-(aminomethyl)benzoate (Free Base)
-
Reaction Setup: Dissolve methyl 4-(aminomethyl)benzoate (0.82 g, 4.96 mmol) in dichloromethane (20 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.19 g, 5.45 mmol, 1.1 equiv.) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate as a white solid.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the chemical reaction and the general experimental workflow for the comparison.
Reaction Scheme: N-Boc Protection
Caption: N-Boc protection of methyl 4-(aminomethyl)benzoate.
Experimental Workflow Comparison
Caption: Comparative workflow for Boc protection protocols.
Safety Operating Guide
Proper Disposal of Methyl 4-(aminomethyl)benzoate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of Methyl 4-(aminomethyl)benzoate hydrochloride, ensuring the protection of personnel and the environment.
Summary of Key Disposal and Safety Information
The following table summarizes the crucial safety and disposal information for this compound, compiled from safety data sheets (SDS). Adherence to these guidelines is paramount for safe laboratory operations.
| Parameter | Information | Source |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] | Safety Data Sheet |
| Waste Management | Entrust disposal to a licensed waste disposal company.[2] Do not mix with other waste. | Safety Data Sheet |
| Container Disposal | Handle uncleaned containers like the product itself. Before disposal of used container, remove contents completely.[2] | Safety Data Sheet |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1] | Safety Data Sheet |
| Personal Protective Equipment (PPE) | Wear chemical impermeable gloves, protective clothing, eye protection, and face protection.[1][3] | Safety Data Sheet |
| Emergency Procedures | In case of a spill, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Ensure adequate ventilation and remove all sources of ignition.[1] | Safety Data Sheet |
Procedural Guidance for Disposal
The primary and mandated procedure for the disposal of this compound is to utilize a licensed and approved waste disposal service. On-site chemical treatment or neutralization is not recommended without specific, validated protocols, which are not provided in standard safety data sheets. The following steps outline the correct operational workflow for disposal:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste.
-
Store the waste in a designated, secure area, away from incompatible materials.
-
Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department and the waste disposal vendor.
-
-
Consult Institutional and Local Regulations:
-
Review your organization's internal chemical hygiene and waste disposal plans.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's designated hazardous waste disposal provider.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.
-
-
Packaging and Labeling for Transport:
-
Package the waste containers as per the instructions provided by the waste disposal company and in accordance with transportation regulations.
-
Ensure all containers are properly sealed and labeled with the correct hazardous waste information.
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the amount of waste, date of pickup, and the manifest from the disposal company. This documentation is crucial for regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-(aminomethyl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Methyl 4-(aminomethyl)benzoate hydrochloride (CAS No. 6232-11-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Usage |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling the solid form or larger quantities where splash risk is significant.[1] |
| Skin/Body | Chemical-Resistant Gloves, Laboratory Coat, and Apron | Gloves: Nitrile or latex gloves are recommended; always inspect for tears or punctures before use.[1] Lab Coat: A fully buttoned lab coat is required to protect skin and clothing. Apron: For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory | N95 Respirator or equivalent | A suitable respiratory mask should be worn to avoid inhalation of the powdered form of the compound.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] |
Safe Handling Procedures
Strict adherence to the following step-by-step procedures is essential for minimizing risk during the handling of this compound.
2.1. Weighing the Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (weigh boat, spatulas, etc.).
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Handling: Perform all weighing operations within the chemical fume hood to minimize inhalation exposure. Use a spatula to transfer the solid to a weigh boat. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
2.2. Preparing Solutions
-
Preparation: Work within a chemical fume hood. Have the appropriate solvent and glassware ready.
-
Donning PPE: Wear all required PPE, including a face shield over safety goggles due to the increased splash risk.
-
Dissolving: Slowly add the weighed solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
Transferring: Use a funnel when transferring the solution to prevent spills.
-
Cleaning: Clean all glassware thoroughly after use.
Emergency Procedures
In the event of an emergency, follow these procedures and always have a spill kit readily accessible.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<1g) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] Collect the material in a sealed container for disposal as hazardous waste. Clean the area with soap and water. |
| Large Spill (>1g) | Evacuate the immediate area. Alert others and your supervisor. If the spill is significant or in a poorly ventilated area, contact your institution's emergency response team.[6] |
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
4.1. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed and clearly labeled.
-
Store locked up.
4.2. Disposal
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent hazardous reactions.[7]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.
-
Neutralization (for liquid waste): For small amounts of acidic solutions, neutralization can be a pre-treatment step. Slowly add a weak base (e.g., sodium bicarbonate) until the pH is neutral.[8] This should only be performed by trained personnel.
-
Final Disposal: Dispose of all waste (including contaminated PPE and cleaning materials) as hazardous waste in accordance with local, state, and federal regulations.[7] Contact your institution's environmental health and safety department for specific guidance.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. sc.edu [sc.edu]
- 2. realsafety.org [realsafety.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
